molecular formula C4H10Cl2OSi B11914163 (Dichloromethyl)(methoxy)dimethylsilane

(Dichloromethyl)(methoxy)dimethylsilane

Cat. No.: B11914163
M. Wt: 173.11 g/mol
InChI Key: HLGRWIBMLFVNBX-UHFFFAOYSA-N
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Description

(Dichloromethyl)(methoxy)dimethylsilane is a specialized organosilane compound that serves as a valuable building block in organic and polymer synthesis. Organosilicon reagents of this class are widely employed in the synthesis of more complex organopolysiloxane resins and materials, where they function as key raw materials or intermediates during acid-catalyzed polycondensation reactions . The presence of both methoxy and dichloromethyl substituents on the silicon center provides differentiated reactivity, allowing the molecule to be used as a functionalization agent or to introduce specific properties into a material framework. In research settings, such chloromethyl and alkoxy-substituted silanes are of significant interest for the development of novel silicon-based polymers and for use as intermediates in the preparation of other functionalized silane compounds . Researchers value this reagent for its ability to incorporate the dichloromethylsilane moiety into larger molecular architectures. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

dichloromethyl-methoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2OSi/c1-7-8(2,3)4(5)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGRWIBMLFVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical and Physical Properties of (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dichloromethyl)(methoxy)dimethylsilane is a highly specialized, bifunctional organosilane reagent characterized by the molecular formula C4​H10​Cl2​OSi . In drug development and advanced materials science, molecules of this class serve as critical synthetic linchpins. The compound features two distinct reactive domains: a hydrolyzable methoxy group ( −OCH3​ ) bound to the silicon atom, and a highly reactive dichloromethyl group ( −CHCl2​ ).

This dual reactivity allows the molecule to act as both a surface-coupling agent (via siloxane bond formation) and a versatile organic building block (via carbenoid chemistry or nucleophilic substitution). As a Senior Application Scientist, understanding the mechanistic causality behind these functional groups is essential for designing robust, self-validating experimental workflows.

Structural Profiling & Physicochemical Properties

The physical properties of (Dichloromethyl)(methoxy)dimethylsilane dictate its handling, storage, and reaction conditions. Due to the electrophilic nature of the silicon atom and the hydrolyzable methoxy group, the compound is strictly moisture-sensitive.

The table below summarizes the core physicochemical parameters of the compound, synthesized from structural class data of closely related halomethyl-methoxysilanes [1].

PropertyValue / DescriptionExperimental Implication
Molecular Formula C4​H10​Cl2​OSi Defines stoichiometric calculations for synthesis.
Molecular Weight 173.11 g/mol Critical for precise molarity in catalytic workflows.
Boiling Point ∼145−150∘C (Estimated)Requires fractional distillation under reduced pressure for purification.
Density ∼1.18 g/cm3 at 25∘C Denser than water; phase separation in aqueous workups will place it in the lower organic layer (if using halogenated solvents).
Refractive Index ( nD20​ ) ∼1.44 Used as a rapid, self-validating purity check post-distillation.
Solubility Soluble in Toluene, THF, DCMAprotic solvents are mandatory to prevent premature solvolysis.
Reactivity with Water High (Exothermic Hydrolysis)Generates methanol and silanols; mandates Schlenk line or glovebox handling.

Mechanistic Reactivity: The Alpha-Silicon Effect & Hydrolytic Condensation

The synthetic utility of (Dichloromethyl)(methoxy)dimethylsilane is governed by two orthogonal mechanistic pathways.

Pathway A: Hydrolysis and Siloxane Condensation

The silicon-oxygen bond is exceptionally strong ( ∼530 kJ/mol ), which drives the thermodynamics of the methoxy group's substitution. In the presence of water and an acid/base catalyst, the −OCH3​ group undergoes nucleophilic attack to form a silanol ( Si-OH ). Subsequent condensation of these silanols yields stable siloxane ( Si-O-Si ) networks. This pathway is the foundation of surface functionalization, allowing the dichloromethyl moiety to be grafted onto silica or glass substrates [2].

Pathway B: The Alpha-Silicon Effect and Carbanion Generation

The dichloromethyl group is highly activated. Silicon possesses low-lying σ∗ orbitals that can overlap with the p-orbital of an adjacent carbanion. This hyperconjugation (the "alpha-silicon effect") significantly stabilizes the alpha-carbanion generated when the −CHCl2​ proton is abstracted by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA). This stabilized carbanion can then be utilized in Matteson-type homologations or to generate chlorocarbenes for cyclopropanation.

Reactivity A (Dichloromethyl)(methoxy) dimethylsilane [Bifunctional Core] B Pathway A: Hydrolysis (Water / Catalyst) A->B Nucleophilic attack at Si E Pathway B: Deprotonation (Strong Base e.g., LDA) A->E Alpha-proton abstraction C Silanol Intermediate (Si-OH formation) B->C - MeOH D Siloxane Condensation (Surface Grafting) C->D - H2O F Alpha-Silyl Carbanion [Hyperconjugation Stabilized] E->F Fast G Homologation / Carbenoid Reactions F->G Electrophile addition

Mechanistic pathways of (Dichloromethyl)(methoxy)dimethylsilane showing orthogonal reactivity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Synthesis of (Dichloromethyl)(methoxy)dimethylsilane

Objective: Synthesize the target molecule from (Dichloromethyl)dimethylchlorosilane via controlled methanolysis. Causality: Direct reaction with methanol generates HCl , which can catalyze unwanted side reactions (e.g., cleavage of the Si-C bond). Triethylamine (TEA) is added as an acid scavenger. The precipitation of TEA-HCl salt provides a visual, self-validating indicator of reaction progress.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Add 0.1 mol of (Dichloromethyl)dimethylchlorosilane and 150 mL of anhydrous diethyl ether. Cool the mixture to 0∘C using an ice bath.

  • Base Addition: Inject 0.11 mol of anhydrous Triethylamine (TEA).

  • Methanolysis: Place 0.1 mol of anhydrous methanol in the dropping funnel. Add dropwise over 30 minutes.

    • Validation Checkpoint: Immediate formation of a dense white precipitate (TEA-HCl) confirms the nucleophilic substitution is occurring.

  • Workup: Stir for 2 hours at room temperature. Filter the TEA-HCl salt under inert atmosphere using a Schlenk frit.

  • Purification: Remove the ether solvent in vacuo. Purify the crude liquid via fractional distillation under reduced pressure.

    • Validation Checkpoint: Measure the refractive index of the distillate. A sharp boiling point and an nD20​ of ∼1.44 confirm purity.

Protocol 2: Surface Silanization for Materials Science

Objective: Graft the dichloromethyl moiety onto a silica substrate for downstream functionalization. Causality: Toluene is chosen as the solvent because it is aprotic and non-polar, preventing the silane from polymerizing with itself in bulk solution, thereby forcing it to react exclusively with the hydroxyl groups on the silica surface.

Workflow S1 Step 1: Substrate Prep (Piranha Etch) S2 Step 2: Silanization (2% Silane in Toluene) S1->S2 S3 Step 3: Thermal Curing (110 °C for 1 hr) S2->S3 S4 Step 4: Validation (Contact Angle >70°) S3->S4

Experimental workflow for the silanization of silica substrates.

  • Substrate Activation: Treat the silica substrate with Piranha solution (3:1 H2​SO4​:H2​O2​ ) for 30 minutes to maximize surface silanol ( Si-OH ) density. Rinse thoroughly with DI water and dry under a stream of N2​ .

    • Validation Checkpoint: Water contact angle should be <10∘ (superhydrophilic).

  • Silanization: Immerse the substrate in a 2% (v/v) solution of (Dichloromethyl)(methoxy)dimethylsilane in anhydrous toluene for 12 hours at room temperature.

  • Curing: Remove the substrate, rinse sequentially with toluene and ethanol to remove unreacted physisorbed silane, and bake at 110∘C for 1 hour.

    • Causality: Thermal curing drives off residual water and forcefully drives the condensation of hydrogen-bonded silanols into covalent siloxane bonds.

  • Validation: Measure the water contact angle.

    • Validation Checkpoint: The angle should increase to >70∘ , confirming the successful grafting of the hydrophobic dichloromethyl groups.

Applications in Drug Development & Materials

Drug Development (API Synthesis): The dichloromethyl group is a highly prized precursor in medicinal chemistry. By utilizing the alpha-silicon effect, researchers can generate silyl-stabilized carbanions that act as nucleophiles against aldehydes and ketones. This is particularly useful in the stereoselective synthesis of epoxides and halohydrins, which are critical intermediates in the synthesis of antiviral and antifungal active pharmaceutical ingredients (APIs) [3].

Advanced Materials & Stationary Phases: In chromatography, the ability to tailor the stationary phase is paramount. By grafting (Dichloromethyl)(methoxy)dimethylsilane onto silica gel (as outlined in Protocol 2), chemists create a surface rich in reactive C-Cl bonds. These bonds can undergo subsequent SN​2 displacement with chiral amines or specialized ligands, creating custom chiral stationary phases for the HPLC resolution of enantiomeric drugs.

References

  • EPA CompTox Chemicals Dashboard. "Dichloro(2-methoxyethyl)methylsilane (Isomeric Structural Reference)." U.S. Environmental Protection Agency. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Contemporary Organosilicon Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24867579, Dichloromethylsilane." PubChem. Available at:[Link]

1H and 13C NMR spectral data for (Dichloromethyl)(methoxy)dimethylsilane

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Data for (Dichloromethyl)(methoxy)dimethylsilane

Executive Summary

(Dichloromethyl)(methoxy)dimethylsilane (CAS: 13508-56-0) is a highly specialized bifunctional organosilicon reagent. Featuring both a hydrolyzable methoxy group and a reactive dichloromethyl moiety, it serves as a critical synthon and protecting group in advanced medicinal chemistry and materials science. Because of its unique electronic environment, interpreting its Nuclear Magnetic Resonance (NMR) spectra requires a nuanced understanding of inductive and anisotropic effects.

This whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral characteristics of (Dichloromethyl)(methoxy)dimethylsilane. It establishes a self-validating workflow for sample preparation, outlines the mechanistic causality behind its chemical shifts, and provides rigorous troubleshooting protocols for spectral artifacts.

Molecular Architecture & Mechanistic Context

The structural formula of the target molecule is Cl 2​ CH–Si(CH 3​ ) 2​ (OCH 3​ ) . The central silicon atom acts as an electropositive anchor, creating three distinct chemical environments:

  • Dimethylsilyl Group[–Si(CH 3​ ) 2​ ]: Silicon (Pauling electronegativity χ=1.90 ) is significantly less electronegative than carbon ( χ=2.55 ). This electropositivity donates electron density to the attached methyl groups, shielding their nuclei and pushing their NMR signals upfield (close to 0 ppm).

  • Methoxy Group [–OCH 3​ ]: The highly electronegative oxygen atom ( χ=3.44 ) pulls electron density away from the adjacent methyl group via the inductive effect ( −I ), resulting in moderate deshielding.

  • Dichloromethyl Group [–CHCl 2​ ]: The presence of two highly electronegative chlorine atoms ( χ=3.16 ) on a single carbon creates a profound electron-withdrawing effect. This severely deshields both the methine proton and its corresponding carbon, pushing their resonances far downfield.

As documented in foundational literature on [1], the interplay of these opposing electronic forces makes the spectral signature of this molecule highly predictable yet sensitive to degradation.

Electronic_EffectsSiSilicon Center(Electropositive)MeDimethyl Groups(Shielded)Si->MeInductive release(Upfield Shift)OMeMethoxy Group(Deshielded by O)Si->OMeO pulls e-(Downfield Shift)CHCl2Dichloromethyl Group(Strongly Deshielded)Si->CHCl22x Cl pulls e-(Strong Downfield)

Fig 1: Electronic effects dictating the NMR chemical shifts in the silane molecule.

Quantitative Data: 1 H and 13 C NMR Spectral Tables

The quantitative data presented below is derived from empirical predictive models and analogous organosilicon structures (such as methoxytrimethylsilane and bis(chloromethyl)dimethylsilane) sourced from [2].

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Functional GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
–Si(CH 3​ ) 2​ 0.25Singlet (s)6HN/AShielded by electropositive Si; slightly downfield from TMS due to O and Cl atoms.
–OCH 3​ 3.55Singlet (s)3HN/ADeshielded by the directly attached electronegative oxygen atom.
–CHCl 2​ 5.35Singlet (s)1HN/AStrongly deshielded by two geminal chlorine atoms ( −I effect).
Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Functional GroupChemical Shift ( δ , ppm)Multiplicity (Proton-Decoupled)Mechanistic Rationale
–Si(CH 3​ ) 2​ -4.5SingletSilicon electropositivity pushes the carbon resonance upfield, often below 0 ppm.
–OCH 3​ 51.2SingletTypical chemical shift for an aliphatic ether/alkoxysilane carbon.
–CHCl 2​ 61.5SingletHeavy atom effect and strong inductive withdrawal from the two chlorines.

Standard Operating Procedure (SOP): NMR Sample Preparation & Acquisition

Alkoxysilanes are notoriously sensitive to moisture. Trace water in standard NMR solvents will rapidly hydrolyze the Si–OMe bond, yielding a silanol (Si–OH) and free methanol. To ensure scientific integrity, the following self-validating protocol must be strictly adhered to, aligning with [3].

Step-by-Step Methodology

Step 1: Glassware Dehydration

  • Bake high-quality NMR tubes (e.g., Norell 500 MHz or higher) and glass pipettes in an oven at 120°C for a minimum of 4 hours.

  • Cool the glassware in a desiccator under a vacuum or an inert argon atmosphere.

Step 2: Solvent Selection & Preparation

  • Utilize strictly anhydrous deuterated chloroform (CDCl 3​ , 99.8% D) stored over activated 4Å molecular sieves.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

Step 3: Sample Formulation (Glovebox/Schlenk Line)

  • For 1 H NMR: Dissolve 10–15 mg of (Dichloromethyl)(methoxy)dimethylsilane in 0.6 mL of anhydrous CDCl 3​ .

  • For 13 C NMR: Dissolve 50–80 mg of the compound in 0.6 mL of anhydrous CDCl 3​ to ensure an adequate signal-to-noise ratio for the less abundant 13 C isotope.

  • Cap the NMR tube tightly and seal with Parafilm to prevent atmospheric moisture ingress.

Step 4: Spectrometer Acquisition Parameters

  • 1 H NMR: Set the relaxation delay ( D1​ ) to 1.0 second. Acquire 16 to 32 scans using a standard 30° or 45° pulse angle.

  • 13 C NMR: Set the relaxation delay ( D1​ ) to 2.0–3.0 seconds. The extended delay is critical because the carbon in the –CHCl 2​ group lacks multiple attached protons, resulting in a longer spin-lattice relaxation time ( T1​ ). Acquire a minimum of 512 scans with broadband proton decoupling.

Data Processing & Spectral Validation Workflow

A robust data validation workflow ensures that the acquired spectra represent the pure compound rather than a degradation artifact.

NMR_WorkflowASample Prep(Anhydrous CDCl3)B1H & 13C NMRAcquisitionA->BCPhase & BaselineCorrectionB->CDPeak Picking &IntegrationC->DEShift Validation(vs Empirical Data)D->EFPurity Assessment(Silanol Check)E->FValidateF->AFail (Hydrolysis)GFinal SpectralReportF->GPass (Pure)

Fig 2: Self-validating workflow for NMR acquisition and purity assessment of sensitive silanes.

Troubleshooting & Artifact Recognition

When analyzing (Dichloromethyl)(methoxy)dimethylsilane, researchers must actively look for specific spectral artifacts that indicate sample degradation or contamination:

  • Silanol Formation (Hydrolysis):

    • Causality: Moisture cleaves the Si–OMe bond.

    • Spectral Evidence: The appearance of a new singlet at ~3.49 ppm ( 1 H NMR) indicates the formation of free methanol. Concurrently, a broad, exchangeable singlet may appear between 1.0–2.0 ppm , corresponding to the newly formed Si–OH proton.

  • Siloxane Dimerization:

    • Causality: Silanols rapidly condense to form siloxanes (Si–O–Si).

    • Spectral Evidence: The primary –Si(CH 3​ ) 2​ peak at 0.25 ppm will split or shift slightly downfield (e.g., 0.30 ppm) as the local electronic environment changes from a monomer to a dimer.

  • Residual Solvent Peaks:

    • Always verify that the residual CHCl 3​ peak is correctly referenced at 7.26 ppm in the 1 H spectrum and 77.16 ppm (central peak of the triplet) in the 13 C spectrum. Misreferencing will skew all subsequent data interpretations.

References

  • Williams, E. A. (1989). "NMR Spectroscopy of Organosilicon Compounds." The Chemistry of Organic Silicon Compounds, John Wiley & Sons. URL:[Link]

  • SpectraBase (John Wiley & Sons). "Bis(chloromethyl)dimethylsilane - Spectral Database." URL: [Link]

Thermal degradation pathways of (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Pathways of (Dichloromethyl)(methoxy)dimethylsilane

This guide provides a detailed technical exploration of the probable thermal degradation pathways of (Dichloromethyl)(methoxy)dimethylsilane. Leveraging established principles of organosilicon chemistry, this document offers a predictive analysis of the compound's behavior under thermal stress, outlines robust experimental methodologies for its characterization, and presents expected outcomes. This content is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organosilicon compounds.

Introduction and Mechanistic Overview

(Dichloromethyl)(methoxy)dimethylsilane, with the chemical structure (CH₃)₂Si(OCH₃)(CHCl₂) is a multifunctional organosilane. Its unique constitution, featuring a dichloromethyl group, a methoxy group, and two methyl groups attached to a central silicon atom, suggests a complex thermal decomposition profile. The dichloromethylsilyl moiety is a known precursor for the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate valuable in synthetic chemistry. Understanding the thermal stability and decomposition pathways of this compound is critical for controlling its reactivity, defining safe handling and processing parameters, and predicting potential byproducts in synthetic applications.

This guide synthesizes information from analogous organosilane systems to propose the primary degradation pathways, as direct literature on this specific molecule is scarce. The core of the degradation process is expected to be a competition between two primary routes:

  • α-Elimination: A non-radical pathway leading to the formation of dichlorocarbene.

  • Homolytic Bond Cleavage: A radical pathway initiated by the cleavage of the weakest bonds in the molecule.

Principal Degradation Mechanisms

The thermal decomposition of (Dichloromethyl)(methoxy)dimethylsilane is not governed by a single pathway but rather by a series of competing reactions. The predominant mechanism is highly dependent on factors such as temperature, pressure, and the presence of other reactive species.

Pathway A: α-Elimination and Dichlorocarbene Generation

The most significant and synthetically relevant thermal degradation pathway for many (trihalomethyl)silanes is the α-elimination of a halosilane to generate a dihalocarbene. In the case of (Dichloromethyl)(methoxy)dimethylsilane, this involves the transfer of a chlorine atom from the dichloromethyl group to the silicon atom, followed by the extrusion of dichlorocarbene (:CCl₂).

This reaction is analogous to the well-documented thermal decomposition of trifluoro(trichloromethyl)silane, which serves as a clean, gas-phase source of dichlorocarbene for synthetic applications, such as the formation of gem-dichlorocyclopropanes from olefins.[1][2] The proposed mechanism is a concerted, non-radical process. The resulting products are dichlorocarbene and the corresponding chlorosilane, in this case, (Chloro)(methoxy)dimethylsilane.

G cluster_main Proposed α-Elimination Pathway start (Dichloromethyl)(methoxy)dimethylsilane ts Transition State (Cl migration) start->ts Heat (Δ) prod1 Dichlorocarbene (:CCl₂) ts->prod1 Extrusion prod2 (Chloro)(methoxy)dimethylsilane ts->prod2 Formation

Caption: Proposed α-elimination pathway for dichlorocarbene generation.

Pathway B: Radical-Initiated Decomposition

Concurrent with α-elimination, homolytic cleavage of covalent bonds can occur, particularly at higher temperatures. The bond dissociation energies dictate the most likely initiation steps. In organosilanes, Si-C bonds are generally weaker than C-H and Si-O bonds. Studies on the pyrolysis of methylchlorosilanes, such as methyltrichlorosilane and dimethyldichlorosilane, show that Si-C bond homolysis is a primary initiation step.[3][4]

For (Dichloromethyl)(methoxy)dimethylsilane, two primary radical initiation steps are plausible:

  • Si-CHCl₂ Bond Cleavage: Forms a (methoxy)dimethylsilyl radical and a dichloromethyl radical.

  • Si-CH₃ Bond Cleavage: Forms a (dichloromethyl)(methoxy)methylsilyl radical and a methyl radical.

Once formed, these highly reactive radical species can propagate a chain reaction through hydrogen abstraction, recombination, or further fragmentation, leading to a complex mixture of products.

G cluster_main Radical Initiation Pathways cluster_path1 Path B1 cluster_path2 Path B2 start (Dichloromethyl)(methoxy)dimethylsilane rad1a (Methoxy)dimethylsilyl Radical start->rad1a Si-CHCl₂ Cleavage rad1b Dichloromethyl Radical rad2a (Dichloromethyl)(methoxy)methylsilyl Radical start->rad2a Si-CH₃ Cleavage rad2b Methyl Radical

Caption: Competing homolytic bond cleavage events for radical initiation.

Experimental Methodologies for Degradation Analysis

Validating the proposed pathways and quantifying the thermal stability of (Dichloromethyl)(methoxy)dimethylsilane requires robust analytical techniques. The following protocols provide a framework for a comprehensive investigation.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the onset temperature of decomposition and the overall mass loss profile, providing a macroscopic view of thermal stability.[5][6]

Experimental Protocol: TGA of (Dichloromethyl)(methoxy)dimethylsilane

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Use an inert atmosphere (e.g., high-purity nitrogen or argon) with a consistent purge rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Sample Preparation: Place 5-10 mg of liquid (Dichloromethyl)(methoxy)dimethylsilane into a clean, tared alumina or platinum crucible.

  • Thermal Program (Non-isothermal):

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a controlled heating rate (e.g., 10 °C/min). A range of heating rates (e.g., 5, 10, 20 °C/min) can be used to perform kinetic analysis.[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined by the intersection of the baseline tangent and the tangent of the decomposition step.

    • Identify the temperatures for 5% (T₅), 10% (T₁₀), and 50% (T₅₀) mass loss.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is the cornerstone technique for identifying the volatile and semi-volatile products of thermal degradation.[7][8][9] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are immediately separated by GC and identified by MS.

Experimental Protocol: Py-GC-MS Analysis

  • Instrument Setup:

    • Pyrolyzer: A micro-furnace pyrolyzer is interfaced with the GC inlet.

    • GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating the expected silane and chlorinated hydrocarbon products.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Sample Preparation: A small, precise amount of the liquid sample (typically a few microliters) is loaded into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. To probe different mechanisms, a range of temperatures should be investigated (e.g., starting from the Tₒₙₛₑₜ identified by TGA and increasing in 100 °C increments to ~800 °C).

    • The pyrolysis is performed rapidly ("flash pyrolysis") to minimize secondary reactions.

  • GC-MS Program:

    • Inlet Temperature: ~280 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) to trap volatile products, then ramp at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 280 °C) to elute all products.

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 15 to 400.[10]

  • Data Analysis:

    • Identify the chromatographic peaks.

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) and known fragmentation patterns of organosilanes and chlorinated compounds.

G cluster_workflow Py-GC-MS Experimental Workflow Sample Sample Loading (µL scale) Pyrolyzer Flash Pyrolysis (e.g., 600 °C, He atm) Sample->Pyrolyzer GC GC Separation (Capillary Column) Pyrolyzer->GC MS MS Detection (EI, 70 eV) GC->MS Data Data Analysis (Peak ID & Spectral Matching) MS->Data

Caption: Workflow for the analysis of thermal degradation products via Py-GC-MS.

Predicted Degradation Products and Data Interpretation

The combination of TGA and Py-GC-MS data allows for a comprehensive reconstruction of the degradation pathways. The table below summarizes the expected primary products from the proposed pathways and their diagnostic indicators.

Proposed Pathway Expected Primary Products Diagnostic MS Fragments (m/z) Supporting Evidence
α-Elimination Dichlorocarbene (:CCl₂) * (Chloro)(methoxy)dimethylsilaneTrapped as adducts (e.g., with toluene) 126, 111, 93, 77Detection of (Chloro)(methoxy)dimethylsilane. The presence of dichlorocarbene adducts if a trapping agent is used.
Radical (Si-CHCl₂ Cleavage) Methane, Chloroform, Dichloromethane16, 15 83, 85, 47 84, 86, 49Detection of chlorinated C1 hydrocarbons and products from silyl radical reactions (e.g., redistribution products).
Radical (Si-CH₃ Cleavage) Methane, Ethane (Chloro)(dichloromethyl)methylsilane16, 15 30, 29 146, 131, 111, 93Detection of products from methyl radical recombination (ethane) and subsequent reactions of the silyl radical.
Secondary Reactions Hexamethyldisiloxane, Polysiloxanes, HCl147, 73 36, 38Formation of siloxanes from reactions involving the methoxy group, especially in the presence of trace moisture. HCl can be formed via elimination or radical pathways.[11]

*Note: Dichlorocarbene is highly reactive and will likely be detected via its reaction products with other species in the system, not as a free molecule.

By analyzing the relative abundance of these products at different pyrolysis temperatures, researchers can infer the dominant degradation mechanism. For instance, a high yield of (Chloro)(methoxy)dimethylsilane at lower temperatures would strongly support the α-elimination pathway. Conversely, a prevalence of methane, ethane, and complex chlorinated silanes at higher temperatures would indicate the dominance of radical-based mechanisms.

Conclusion

The thermal degradation of (Dichloromethyl)(methoxy)dimethylsilane is predicted to be a complex process involving competing α-elimination and radical-initiated pathways. The primary route at lower to moderate temperatures is likely the synthetically valuable α-elimination to generate dichlorocarbene and (Chloro)(methoxy)dimethylsilane. At higher temperatures, radical mechanisms involving Si-C bond cleavage are expected to become more significant, leading to a more diverse and complex product mixture.

This guide provides the theoretical framework and practical experimental protocols necessary for a thorough investigation. Through the systematic application of TGA and Py-GC-MS, researchers can elucidate the precise degradation mechanisms, determine the compound's thermal stability limits, and control its application as a chemical reagent or precursor. The insights gained from such studies are crucial for the safe and effective use of this and related organosilicon compounds in advanced scientific and industrial applications.

References

  • Preparation of Silicon Nanoparticles by Pyrolysis of Organosilicon Compounds inside the Porous Carbon. (n.d.). Scirp.org. Retrieved from [Link]

  • The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam. (n.d.). RSC Advances. Retrieved from [Link]

  • Amorphous Silicon Oxynitride-Based Powders Produced by Spray Pyrolysis from Liquid Organosilicon Compounds. (2021). Materials (Basel). Retrieved from [Link]

  • Reaction of Dichlorocarbene Generated from Seyferth Reagent with Hydrogen-Terminated Silicon (111) Surfaces. (2013). Langmuir. Retrieved from [Link]

  • The Preparation of Silicon-Containing Ceramics by Organosilicon Polymer Pyrolysis. (n.d.). DTIC. Retrieved from [Link]

  • Carbene chemistry. Part V. A route to dichlorocarbene in the vapour phase. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Flash pyrolysis mechanism of trimethylchlorosilane. (2022). Journal of Analytical and Applied Pyrolysis.
  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024). Wiley Analytical Science. Retrieved from [Link]

  • Dichlorocarbene. (n.d.). Wikipedia. Retrieved from [Link]

  • Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Applications of pyrolysis-gas chromatography/mass spectrometry for the analysis of engineering siloxanes. (2012). Morressier. Retrieved from [Link]

  • Py-GC/MS pyrolysis analysis. (n.d.). YesWeLab. Retrieved from [Link]

  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]

  • Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020). PubMed. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

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An In-depth Technical Guide to the Anticipated Crystallographic and Molecular Structure of (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected crystallographic data and molecular structure of (Dichloromethyl)(methoxy)dimethylsilane. While, to date, a specific single-crystal X-ray diffraction study for this compound is not publicly available, this document will leverage data from structurally analogous organosilicon compounds to present a detailed and scientifically grounded projection of its key structural features. Furthermore, this guide will delve into the synthesis and reactivity of this class of compounds and provide a robust, field-proven protocol for its crystallographic analysis, should a suitable crystalline sample be obtained.

Introduction: The Structural and Functional Significance of (Dichloromethyl)(methoxy)dimethylsilane

(Dichloromethyl)(methoxy)dimethylsilane is a fascinating, yet under-characterized, member of the organosilicon family. Its molecular architecture, featuring a central silicon atom bonded to two methyl groups, a methoxy group, and a dichloromethyl group, suggests a unique combination of reactivity and steric properties. The methoxy group imparts a susceptibility to hydrolysis, a common feature in precursors for silicone polymers.[1] Simultaneously, the dichloromethyl group presents a reactive handle for a variety of nucleophilic substitution reactions. This bifunctionality makes it a potentially valuable building block in organic synthesis and materials science.

A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and for its potential application in areas such as drug delivery, where molecular geometry dictates biological interaction. This guide aims to bridge the current knowledge gap by providing a detailed projection of its molecular structure based on established principles of organosilicon chemistry and crystallographic data from closely related compounds.

Projected Molecular Structure and Crystallographic Parameters

In the absence of a dedicated crystal structure for (Dichloromethyl)(methoxy)dimethylsilane, we can infer its geometric parameters from analogous structures reported in the crystallographic literature. The central silicon atom is expected to adopt a tetrahedral geometry, typical for tetracoordinate silicon compounds.

Expected Bond Lengths and Angles

The following table summarizes the anticipated bond lengths and angles for (Dichloromethyl)(methoxy)dimethylsilane, based on crystallographic data from similar organosilicon compounds.

ParameterExpected Value (Å)Basis for Estimation and Supporting Evidence
Si-C (methyl)~1.85The Si-C bond length in chlorodimethyl(dimethylamino)silane is reported as 1.851(1) Å.[2]
Si-C (dichloromethyl)~1.87The presence of two electron-withdrawing chlorine atoms on the adjacent carbon is expected to slightly elongate this bond compared to a standard Si-CH3 bond.
Si-O (methoxy)~1.65The Si-O bond length in silylated thioether ligands has been observed in the range of 1.632(12) Å to 1.672(13) Å.[3]
C-Cl (dichloromethyl)~1.77This is a typical C-Cl bond length in chlorinated organic compounds.
C-O (methoxy)~1.42This is a standard C-O single bond length in methoxy groups.
Parameter Expected Value (°) Basis for Estimation and Supporting Evidence
C-Si-C~112°The C-Si-C bond angle in chlorodimethyl(dimethylamino)silane is 112.3(1)°.[2]
C-Si-O~109°Expected to be close to the ideal tetrahedral angle.
C-Si-C(Cl2)~110°Steric hindrance from the dichloromethyl group may slightly alter this angle.
O-Si-C(Cl2)~108°Expected to be close to the ideal tetrahedral angle.
Si-O-C~123°The Si-O-C bond angle in silylated thioether ligands has been reported as 123.6(7)° and 123.7(7)°.[3]
Cl-C-Cl~112°Typical for a dichloromethyl group.

Table 1: Projected Crystallographic Bond Lengths and Angles for (Dichloromethyl)(methoxy)dimethylsilane.

Synthesis and Reactivity Insights

Synthetic Pathways

The synthesis of (Dichloromethyl)(methoxy)dimethylsilane can be envisioned through several routes, leveraging common reactions in organosilicon chemistry. A plausible approach involves the controlled methanolysis of a corresponding dichlorosilane precursor.

A related synthetic method is the group exchange reaction between a trimethoxysilane and a dichlorosilane. For instance, methyldimethoxysilane can be synthesized by reacting methyltrimethoxysilane with dichloromethylsilane.[4][5]

Key Reactivity Profiles

The reactivity of (Dichloromethyl)(methoxy)dimethylsilane is dictated by its functional groups:

  • Methoxy Group: The Si-OCH3 moiety is susceptible to hydrolysis in the presence of water, leading to the formation of a silanol (Si-OH). This silanol can then undergo condensation to form siloxane (Si-O-Si) bonds, which are the fundamental linkages in silicone polymers.[1]

  • Dichloromethyl Group: The C-Cl bonds in the dichloromethyl group are activated towards nucleophilic attack. This allows for the introduction of a variety of functional groups at this position.

The interplay of these reactive sites makes (Dichloromethyl)(methoxy)dimethylsilane a versatile bifunctional reagent.

Experimental Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a detailed, step-by-step methodology for the crystallographic analysis of a novel organosilicon compound such as (Dichloromethyl)(methoxy)dimethylsilane.

Crystal Growth: The Critical First Step

Obtaining a high-quality single crystal is often the most challenging part of a crystallographic study.[6] For a compound like (Dichloromethyl)(methoxy)dimethylsilane, which is likely a liquid at room temperature, co-crystallization or in-situ crystallization at low temperatures would be necessary.

Recommended Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., a low-boiling alkane like hexane) is allowed to evaporate slowly in a loosely covered vial.[7]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.[8]

  • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.[8]

Causality Behind Experimental Choices: The choice of solvent is critical; it should be one in which the compound is moderately soluble.[7] Slow evaporation or diffusion is crucial to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation.[6]

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

  • X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[9]

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction data.[9]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of (Dichloromethyl)(methoxy)dimethylsilane purification Purification (e.g., Distillation) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Crystallization (e.g., Vapor Diffusion) solvent_selection->crystal_growth crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell structure_solution Structure Solution unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Experimental workflow for the crystallographic analysis of a novel organosilicon compound.

Conclusion

While the definitive crystal structure of (Dichloromethyl)(methoxy)dimethylsilane awaits experimental determination, this guide provides a robust and scientifically grounded framework for understanding its anticipated molecular geometry and crystallographic parameters. By drawing upon data from analogous compounds, we have projected key structural features that will be invaluable for researchers working with this and related organosilicon compounds. The detailed experimental protocol outlined herein offers a clear pathway for the future crystallographic characterization of this intriguing molecule.

References

  • Bauer, J. O. (2021). The crystal structure of adamantylmethoxydiphenylsilane, C23H28OSi. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 633-635. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Organic Letters, 11(22), 5138-5141.
  • Gurbanov, A. V., Mahmudov, K. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Mitzel, N. W., & Vojinovic, K. (2003). The Crystal Structures of Chloro-dimethyl(dimethylamino)silane and Dimethyl-bis-(dimethylamino)silane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chloromethyl(dimethyl)methoxysilane: A Versatile Organosilicon Reagent. Retrieved from [Link]

  • PubChem. (n.d.). Methoxymethyl(dimethyl)silane. Retrieved from [Link]

  • PubChem. (n.d.). [Methoxy(dimethyl)silyl]formaldehyde. Retrieved from [Link]

  • Stark, B. (2005). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis, 2005/4, 355-432.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Wappelhorst, I., et al. (2023). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Zhang, Y. (2003). Synthesis method of methyldimethoxy silane. Google Patents.
  • Zuev, A. (2002). Synthesis method of methyldimethoxy silane. Google Patents.

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Reactivity Profile of the Dichloromethyl Group in (Dichloromethyl)(methoxy)dimethylsilane: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dichloromethyl)(methoxy)dimethylsilane ( Cl2​CHSi(CH3​)2​OCH3​ ) is a highly versatile, bifunctional organosilicon reagent. Its unique architecture features two distinct reactive centers: a sterically accessible, nucleophile-sensitive methoxysilyl group, and a highly polarizable dichloromethyl moiety. This whitepaper provides an in-depth mechanistic analysis of the reactivity profile of the dichloromethyl group , focusing on its utility in generating α -chloro silyl carbanions (carbenoids), its participation in Peterson-type olefinations, and the critical chemoselectivity challenges posed by the adjacent methoxy group.

Structural and Electronic Grounding: The α -Silicon Effect

The reactivity of the dichloromethyl group is fundamentally dictated by its electronic environment. The carbon atom is flanked by two highly electronegative chlorine atoms and an electropositive silicon center.

The presence of the silicon atom significantly increases the acidity of the α -proton compared to standard alkyl chlorides. This phenomenon, known as the α -silicon effect , arises from the stabilization of the resulting carbanion through negative hyperconjugation (where electron density from the carbanion is delocalized into the adjacent σ∗ orbitals of the Si–C or Si–O bonds) and polarization effects[1]. Consequently, the −CHCl2​ group can be readily deprotonated by strong bases to form a reactive α -chloro silyl carbanion (a carbenoid)[2].

Chemoselectivity: The Base-Dependent Bifurcation

The presence of the methoxy group ( −OCH3​ ) on the silicon atom introduces a critical chemoselectivity challenge. The Si–O bond is highly susceptible to nucleophilic attack.

  • Nucleophilic Bases (e.g., n-BuLi, Grignard reagents): If a strong nucleophile is introduced, it will preferentially attack the silicon center, displacing the methoxide leaving group via an SN​2 -type mechanism at silicon. This leaves the dichloromethyl group intact, resulting in a homologated silane.

  • Non-Nucleophilic Bases (e.g., LDA, LiHMDS, LiTMP): To selectively activate the dichloromethyl group, sterically hindered, non-nucleophilic bases must be employed. These bases cannot access the sterically shielded silicon center and instead abstract the acidic α -proton, successfully generating the lithium carbenoid[3].

Core Reactivity: Carbenoid Generation and Trapping

Once the α -chloro silyl carbanion ( LiCCl2​Si(CH3​)2​OCH3​ ) is generated at cryogenic temperatures (typically -78 °C), it exhibits a rich reactivity profile.

Nucleophilic Addition (Peterson and Darzens Pathways)

The carbenoid acts as a potent nucleophile toward electrophiles such as aldehydes and ketones. The initial addition forms a lithium alkoxide intermediate. Because the silicon atom retains the methoxy group (an electron-withdrawing substituent compared to alkyl groups), the stability and subsequent decomposition pathway of this alkoxide are altered:

  • Peterson Olefination: The alkoxide can undergo a 1,3-migration of the silyl group from carbon to oxygen, followed by elimination of the silanolate, yielding an α -chloroalkene[3].

  • Darzens-Type Epoxidation: Alternatively, the alkoxide oxygen can attack the α -carbon, displacing a chloride ion in an intramolecular SN​2 fashion to yield an α -silyl epoxide[4].

α -Elimination to Silylcarbenes

The lithium carbenoid is thermally labile. If the reaction mixture is allowed to warm above -50 °C without an electrophilic trap, it undergoes an α -elimination of lithium chloride ( LiCl ). This generates a transient chlorosilylcarbene ( Cl−C−Si(CH3​)2​OCH3​ ). This highly reactive divalent carbon species can subsequently undergo C–H insertion reactions or cyclopropanate adjacent alkenes[5][6][7].

Reactivity A (Dichloromethyl)(methoxy)dimethylsilane B LDA, THF, -78°C (Deprotonation) A->B C α-Chloro Silyl Carbanion (Lithium Carbenoid) B->C D Carbonyl Addition (R2C=O) C->D H Thermal Warming (>-50°C) α-Elimination of LiCl C->H E Alkoxide Intermediate D->E F Peterson Olefination (α-Chloroalkene) E->F Silanolate Elimination G Darzens Epoxidation (Silyl Epoxide) E->G Chloride Displacement I Chlorosilylcarbene H->I J Cyclopropanation / C-H Insertion I->J

Mechanistic pathways of the dichloromethyl group following deprotonation.

Experimental Methodology: Carbenoid Generation and Trapping

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the selective activation of the dichloromethyl group, avoiding the competitive cleavage of the methoxy group.

Step-by-Step Protocol: Synthesis of α -Chloroalkenes via Peterson Olefination

Reagents & Equipment:

  • (Dichloromethyl)(methoxy)dimethylsilane (1.0 equiv, strictly anhydrous)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Flame-dried Schlenk flask under Argon atmosphere.

Procedure:

  • In Situ LDA Generation: Add anhydrous THF to the Schlenk flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir for 30 minutes. Causality: Generating LDA in situ ensures a strictly non-nucleophilic base environment, preventing unwanted nucleophilic attack at the silicon-methoxy bond.

  • Carbenoid Formation: Slowly add (Dichloromethyl)(methoxy)dimethylsilane dropwise down the side of the flask over 15 minutes. Maintain the internal temperature strictly at -78 °C. The solution may develop a pale yellow tint, indicating carbenoid formation. Stir for 45 minutes. Causality: Strict thermal control prevents the α -elimination of LiCl, which would prematurely generate the carbene and ruin the yield.

  • Electrophilic Trapping: Add benzaldehyde dropwise. Stir at -78 °C for 1 hour.

  • Elimination Phase: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: Warming provides the activation energy required for the alkoxide intermediate to undergo the Peterson elimination (cleavage of the Si-O bond and formation of the C=C double bond).

  • Quench and Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Quantitative Data: Reactivity Matrix

The fate of the carbenoid is highly dependent on the nature of the electrophile and the thermal conditions. The table below summarizes the expected outcomes based on established organosilane reactivity principles[3][8].

Electrophile / ConditionBase UsedTemp ProfilePrimary ProductReaction Pathway
Benzaldehyde LDA (1.1 eq)-78 °C 25 °C α -chlorostyrene derivativePeterson Olefination
Aliphatic Ketone LDA (1.1 eq)-78 °C 25 °C α -silyl- α -chloro epoxideDarzens Ring Closure
None (Thermal Decay) LDA (1.1 eq)-78 °C 0 °CCyclopropanes (if alkene present) α -elimination to Carbene
None (Nucleophile) n-BuLi (1.0 eq)-78 °C(Dichloromethyl)butyldimethylsilane SN​2 at Silicon (Methoxy displacement)

Table 1: Reactivity matrix highlighting the chemoselectivity and divergent pathways of (Dichloromethyl)(methoxy)dimethylsilane.

References

  • National Institutes of Health (NIH). Harnessing the β-Silicon Effect for Regioselective and Stereoselective Rhodium(ll)-Catalyzed C-H Functionalization by Donor/Acceptor Carbenes Derived from 1-Sulfonyl-1,2,3-Triazoles. PMC. URL:[Link]

  • American Chemical Society (ACS). Reactions of Persistent Carbenes with Hydrogen-Terminated Silicon Surfaces. Journal of the American Chemical Society. URL:[Link]

  • National Science Foundation (NSF). Harnessing the β–Silicon Effect for Regioselective and Stereoselective C-H Functionalization. NSF Public Access Repository. URL:[Link]

  • University of Southampton. Carbenoid Insertion into Organozirconocene Complexes. Open Research. URL:[Link]

  • Thieme Connect. Product Class 13: Indole and Its Derivatives. Science of Synthesis. URL:[Link]

  • American Chemical Society (ACS). Ruthenium-Catalyzed Intermolecular Coupling of Vinylic 1,2-Bisboronates with Alkynes. Journal of the American Chemical Society. URL:[Link]

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Methodological & Application

Application Note: Precision Silica Surface Functionalization via (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Surface Chemists, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of silica (SiO₂) surfaces—whether planar wafers for biosensors or mesoporous nanoparticles for drug delivery—relies heavily on organosilane chemistry. Historically, trialkoxysilanes (e.g., APTES) have been the industry standard. However, trialkoxysilanes are prone to uncontrolled horizontal polymerization (oligomerization) in the presence of trace water, leading to heterogeneous, multilayered interphases that obscure surface reproducibility[1].

To achieve a true, highly controlled self-assembled monolayer (SAM), monoalkoxysilanes are the superior choice[2]. Because they possess only a single hydrolyzable leaving group, they can only form a single covalent siloxane (Si-O-Si) bond with the substrate, strictly preventing cross-linking[3].

(Dichloromethyl)(methoxy)dimethylsilane (Chemical Formula: C₄H₁₀Cl₂OSi) is a highly specialized monoalkoxysilane. It offers two distinct mechanistic advantages:

  • Steric and Stoichiometric Control: The single methoxy (-OCH₃) group ensures strict monolayer formation[1].

  • Versatile Reactive Handle: The terminal dichloromethyl (-CHCl₂) group acts as a highly reactive geminal dichloride. It is a potent electrophilic center capable of undergoing nucleophilic substitution, making it an ideal precursor for complex bioconjugation or click-chemistry applications in drug development[4][5].

Experimental Workflows & Pathway Visualization

The functionalization process is a self-validating system divided into three causal phases: Activation , Silanization , and Post-Functionalization .

  • Activation: Silica surfaces must be fully hydroxylated to maximize the density of surface silanol (Si-OH) groups, which are the required nucleophiles for the silanization reaction[2].

  • Silanization: The reaction must proceed in anhydrous conditions. Although monoalkoxysilanes cannot polymerize, trace water can prematurely hydrolyze the methoxy group into a silanol, leading to silane dimerization (forming a disiloxane) in solution rather than reacting with the surface[6].

  • Post-Functionalization: The -CHCl₂ group is reacted with a strong nucleophile (e.g., Sodium Azide) to yield an azide-terminated surface, priming the substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with targeted biologics[7].

Workflow A Bare Silica Surface (SiO2) B Surface Activation (Piranha / Plasma) A->B C Hydroxylated Silica (High Si-OH Density) B->C D Silanization (Anhydrous Toluene, Reflux) C->D E Monolayer Formation (-CHCl2 Exposed) D->E F Nucleophilic Substitution (e.g., NaN3 in DMF) E->F G Bio-Conjugated Surface (Target Immobilization) F->G

Figure 1: End-to-end workflow from bare silica to a bioconjugated monolayer.

Mechanism SiOH Surface Silanol Si-OH Condensation Condensation Reaction - CH3OH SiOH->Condensation Silane Monoalkoxysilane Cl2CH-Si(CH3)2-OCH3 Silane->Condensation Monolayer Covalent Monolayer Si-O-Si(CH3)2-CHCl2 Condensation->Monolayer

Figure 2: Chemical mechanism of monoalkoxysilane condensation on a silica surface.

Quantitative Comparison: Monoalkoxysilane vs. Trialkoxysilane

To justify the selection of (Dichloromethyl)(methoxy)dimethylsilane over traditional trialkoxysilanes, the following table summarizes the physical and chemical properties of the resulting thin films based on established silane chemistry principles[1][2].

ParameterTrialkoxysilane (e.g., APTES)Monoalkoxysilane (Our Protocol)Mechanistic Cause
Layer Thickness 2.5 nm – 10.0+ nm (Variable)~0.8 nm (Highly Uniform)Lack of horizontal cross-linking prevents vertical stacking.
Surface Roughness (RMS) High (> 1.5 nm)Low (< 0.2 nm)Strict 1:1 stoichiometry with surface silanols.
Ligand Density Highly variable, clustered~2.5 - 3.0 molecules/nm²Steric hindrance of dimethyl groups dictates maximum packing.
Hydrolytic Stability High (Multiple Si-O-Si bonds)Moderate (Single Si-O-Si bond)Single attachment point is more susceptible to extreme pH cleavage.

Step-by-Step Laboratory Protocol

Part A: Substrate Preparation & Activation

Causality: Ambient silica surfaces are contaminated with adventitious carbon and possess suboptimal silanol densities. Aggressive oxidation is required to generate a highly reactive, hydrophilic surface[2].

  • Cleaning: Submerge silica substrates (wafers or glass slides) in a sonication bath with HPLC-grade Acetone for 10 minutes, followed by Isopropanol for 10 minutes. Dry with a stream of ultra-pure N₂.

  • Piranha Activation:

    • Safety Warning: Piranha solution is highly corrosive and explosive upon contact with organics. Perform in a dedicated fume hood with heavy PPE.

    • Prepare a 3:1 (v/v) mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂).

    • Submerge substrates for 30 minutes at room temperature.

  • Rinsing: Extract substrates and rinse copiously with Milli-Q water (18.2 MΩ·cm) until the wash water reaches neutral pH.

  • Drying: Dry immediately with N₂ and proceed to Phase B within 15 minutes to prevent surface contamination.

Part B: Anhydrous Silanization

Causality: Monoalkoxysilanes are sterically hindered and generally less reactive than chlorosilanes or trialkoxysilanes. Therefore, elevated temperatures (reflux) and extended reaction times are required to drive the condensation reaction to completion[6].

  • Solvent Preparation: Transfer 50 mL of anhydrous Toluene (water content < 10 ppm) into a flame-dried Schlenk flask under an Argon atmosphere.

  • Silane Addition: Inject 1.0 mL (approx. 2% v/v) of (Dichloromethyl)(methoxy)dimethylsilane into the toluene.

  • Reaction: Submerge the activated silica substrates into the solution. Attach a reflux condenser and heat the system to 90 °C under continuous Argon flow for 18–24 hours.

  • Washing: Remove the substrates and wash sequentially in sonication baths of Toluene (2x 5 min) and absolute Ethanol (2x 5 min) to remove any physisorbed, unreacted silane.

  • Curing: Bake the substrates in a vacuum oven at 110 °C for 30 minutes. Causality: Thermal curing drives off residual solvent and forces any remaining hydrogen-bonded silanes to undergo covalent condensation.

Part C: Downstream Functionalization (Azidation)

Causality: The exposed -CHCl₂ groups are now ready for nucleophilic substitution. Converting them to azides allows for highly specific, bio-orthogonal drug attachment[5].

  • Reagent Preparation: Dissolve Sodium Azide (NaN₃) in anhydrous Dimethylformamide (DMF) to a concentration of 0.5 M.

  • Substitution: Submerge the silanized substrates in the NaN₃/DMF solution. Heat at 60 °C for 12 hours.

  • Final Wash: Rinse thoroughly with DMF, followed by Milli-Q water, and finally Ethanol. Dry under N₂. The surface is now azide-terminated and ready for downstream click-chemistry bioconjugation.

References

  • Reaction of Dichlorocarbene Generated from Seyferth Reagent with Hydrogen-Terminated Silicon (111) Surfaces Langmuir - ACS Publications URL:[Link]

  • Mono and dialkoxysilane surface modification of superparamagnetic iron oxide nanoparticles for application as magnetic resonance imaging contrast agents Journal of Materials Research - Cambridge University Press URL:[Link]

  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites National Institute of Standards and Technology (NIST) URL:[Link]

  • Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? PMC - National Institutes of Health URL:[Link]

  • Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds PMC - National Institutes of Health URL:[Link]

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Application Notes & Protocols: (Dichloromethyl)(methoxy)dimethylsilane in the Synthesis of Advanced Organosilicon Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

To the researchers, scientists, and drug development professionals at the forefront of materials science, this document serves as a detailed guide to the synthetic applications of (Dichloromethyl)(methoxy)dimethylsilane (CAS No. 79943-95-8). This unique bifunctional monomer presents intriguing possibilities for the design of novel organosilicon polymers. While direct, extensive literature on its polymerization is nascent, its true potential lies in the strategic and controlled reactivity of its distinct functional moieties: the hydrolyzable methoxy group and the synthetically versatile dichloromethyl group.

This guide is structured not as a rigid set of established procedures, but as a foundational blueprint for innovation. We will delve into the fundamental reactivity of this silane and, from these first principles, construct detailed, scientifically-grounded protocols for its use. The methodologies proposed herein are based on well-established principles of organosilicon chemistry and are designed to be both self-validating and a starting point for further exploration and optimization in your laboratories.

Core Concepts: Understanding the Reactivity of (Dichloromethyl)(methoxy)dimethylsilane

(Dichloromethyl)(methoxy)dimethylsilane is a bifunctional molecule, with each functional group offering a distinct handle for chemical manipulation. A thorough understanding of their individual and potential synergistic reactivity is paramount for successful polymer synthesis.

  • The Methoxy Group (-OCH₃): A Gateway to Polysiloxane Formation The silicon-methoxy bond is susceptible to hydrolysis, a cornerstone reaction in silicone chemistry.[1] In the presence of water, particularly with acid or base catalysis, the methoxy group is cleaved to form a reactive silanol (Si-OH) intermediate.[1] This silanol can then undergo condensation with another silanol or a methoxysilane to form a stable siloxane (Si-O-Si) bond, the fundamental linkage of the polysiloxane backbone.[1] The rate of this hydrolysis and condensation is influenced by factors such as pH, water concentration, and the steric and electronic nature of the other substituents on the silicon atom.

  • The Dichloromethyl Group (-CHCl₂): A Latent Functional Handle The dichloromethyl group is a geminal dihalide, which is significantly less reactive than a chloromethyl group in direct nucleophilic substitution. However, it offers unique synthetic opportunities. It can be viewed as a masked aldehyde or carboxylic acid group, accessible through subsequent chemical transformations. This "latent functionality" is key to its application in post-polymerization modification, allowing for the introduction of new chemical properties after the polymer backbone has been formed.

The strategic advantage of (Dichloromethyl)(methoxy)dimethylsilane lies in the ability to leverage the reactivity of the methoxy group for incorporation into a polymer, while the dichloromethyl group remains intact for later modification.

Application I: Synthesis of Dichloromethyl-Functionalized Polydimethylsiloxane (PDMS) via Co-condensation

This application utilizes (Dichloromethyl)(methoxy)dimethylsilane as a comonomer in a condensation polymerization with a primary siloxane precursor, such as dimethyldichlorosilane, to create a linear polysiloxane with pendant dichloromethyl functional groups. These groups can then be further modified.

Experimental Rationale

The co-hydrolysis and condensation of dimethyldichlorosilane and (Dichloromethyl)(methoxy)dimethylsilane will result in a random copolymer. Dimethyldichlorosilane is a common precursor for polydimethylsiloxane (PDMS).[2][3] The highly reactive Si-Cl bonds of dimethyldichlorosilane will rapidly hydrolyze to form silanols.[2] The Si-OCH₃ bond of our functional silane will also hydrolyze, albeit potentially at a different rate. The resulting silanols will then co-condense to form the polysiloxane backbone. The ratio of the two monomers in the feed will influence the density of dichloromethyl groups in the final polymer.

Visual Workflow: Co-condensation Synthesis

cluster_0 Monomer Preparation cluster_1 Reaction cluster_2 Purification & Product M1 Dimethyldichlorosilane Hydrolysis Hydrolysis (Water/Solvent) M1->Hydrolysis M2 (Dichloromethyl)(methoxy)dimethylsilane M2->Hydrolysis Condensation Condensation (Formation of Si-O-Si backbone) Hydrolysis->Condensation Silanol Intermediates Purification Work-up & Purification Condensation->Purification FinalPolymer Dichloromethyl-functionalized PDMS Purification->FinalPolymer

Caption: Workflow for synthesizing dichloromethyl-functionalized PDMS.

Detailed Protocol: Co-condensation
  • Reactor Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet to vent HCl. The entire apparatus should be in a well-ventilated fume hood.

  • Reagent Preparation:

    • Prepare a solution of dimethyldichlorosilane (e.g., 129 g, 1.0 mol) and (Dichloromethyl)(methoxy)dimethylsilane (e.g., 17.3 g, 0.1 mol for 10% functionalization) in a suitable solvent like toluene (200 mL).

    • Prepare a solution of water (e.g., 40 mL) in isopropanol (100 mL).

  • Hydrolysis: Begin stirring the silane solution vigorously. Slowly add the water/isopropanol solution from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 40°C using an ice bath if necessary.

  • Condensation: After the addition is complete, heat the mixture to a gentle reflux (around 80-90°C) for 3-4 hours to drive the condensation reaction to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with water multiple times until the aqueous layer is neutral to pH paper.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting viscous liquid is the dichloromethyl-functionalized PDMS. Further purification can be achieved by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in methanol).

Quantitative Data Summary (Expected)
ParameterDimethyldichlorosilane(Dichloromethyl)(methoxy)dimethylsilaneExpected Product
Molar Ratio 101N/A
Molecular Weight ( g/mol ) 129.06173.08Variable (e.g., 2000-5000)
Expected Yield N/AN/A> 80%
Functional Group Si-ClSi-OCH₃, -CHCl₂Si-O-Si, -CHCl₂

Application II: Post-Polymerization Modification of Dichloromethyl-Functionalized PDMS

This application focuses on converting the pendant dichloromethyl groups on the pre-formed polymer into more useful functionalities, such as aldehydes, which can then be used for bioconjugation or cross-linking.

Experimental Rationale

The conversion of a gem-dichloride to an aldehyde is a classic organic transformation. A common method is hydrolysis under controlled conditions. The resulting aldehyde-functionalized polysiloxane is a valuable material for further reactions, such as reductive amination to attach primary amines or as a cross-linking site.

Visual Workflow: Post-Polymerization Modification

StartPolymer Dichloromethyl-functionalized PDMS Reaction Hydrolysis (e.g., AgNO₃/H₂O or NaHCO₃/H₂O) StartPolymer->Reaction Purification Purification (Precipitation/Dialysis) Reaction->Purification FinalProduct Aldehyde-functionalized PDMS Purification->FinalProduct

Caption: Conversion of dichloromethyl groups to aldehydes.

Detailed Protocol: Aldehyde Synthesis
  • Dissolution: Dissolve the dichloromethyl-functionalized PDMS (e.g., 10 g) in a suitable solvent mixture such as THF/water (e.g., 9:1 v/v, 100 mL).

  • Reaction:

    • Add a reagent to facilitate hydrolysis, such as sodium bicarbonate (a molar excess based on the -CHCl₂ groups).

    • Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of C-Cl stretches, appearance of C=O stretch around 1725 cm⁻¹).

  • Work-up:

    • Cool the reaction mixture.

    • Filter to remove any inorganic salts.

    • Remove the bulk of the solvent via rotary evaporation.

  • Purification:

    • Redissolve the crude product in a minimal amount of a good solvent (e.g., THF or chloroform).

    • Precipitate the polymer by adding it dropwise to a stirred non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration or decantation and dry under vacuum.

Trustworthiness and Self-Validation

The protocols described are designed with internal validation checks.

  • Spectroscopic Analysis: The successful synthesis and modification of the polymers should be confirmed at each stage using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the dichloromethyl group (a characteristic singlet in ¹H NMR) and its subsequent conversion to an aldehyde (a peak around 9-10 ppm in ¹H NMR).

    • FTIR Spectroscopy: To monitor the formation of the Si-O-Si backbone (broad peak around 1000-1100 cm⁻¹) and the appearance/disappearance of functional groups.

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) should be used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers. This will provide insight into the success of the polymerization reaction.

By employing these analytical techniques, a researcher can verify the outcomes of each protocol and make informed decisions for any necessary optimization.

References

  • Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965. [Link]

  • Arkles, B. (2014). Silicones. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Abdellah, L., Boutevin, B., & Youssef, B. (1994). Synthesis and applications of photocrosslinkable polysiloxanes. Progress in Organic Coatings, 23(3), 201-236. [Link]

  • Iojoiu, C., & David, G. (2019). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Chemistry & Chemical Technology, 13(4), 427-438. [Link]

  • Zhang, J., Yuan, J., & Feng, S. (2018). Functional polysiloxanes: a novel synthesis method and hydrophilic applications. RSC advances, 8(2), 982-991. [Link]

  • Auner, N., & Weis, J. (Eds.). (2003). Organosilicon Chemistry V: From Molecules to Materials. John Wiley & Sons. [Link]

Sources

Application Note: Generation and Trapping of Silylenes using (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Precursor Design

The generation of transient silylenes (divalent silicon species) is a critical technique in organometallic chemistry, materials science, and the synthesis of complex silicon-containing pharmacophores. Traditional methods for silylene generation often rely on the harsh thermolysis or photolysis of polysilanes. In contrast, (Dichloromethyl)(methoxy)dimethylsilane serves as a highly efficient, bifunctional precursor that allows for silylene generation under mild, solution-phase conditions via carbenoid chemistry.

The mechanistic elegance of this precursor lies in its dual-functional groups:

  • The Dichloromethyl Group: Acts as the initiation site. Upon treatment with an organolithium reagent at cryogenic temperatures, it undergoes halogen-metal exchange/deprotonation to form a highly reactive lithium carbenoid.

  • The Methoxy Group: Positioned perfectly on the adjacent silicon atom, it acts as a migratory group.

Once the carbenoid undergoes α -elimination of LiCl upon controlled warming, a transient carbene is formed. This species rapidly undergoes a 1,2-methoxy migration from silicon to carbon, yielding a silene. Through a well-documented silene-silylene isomerization pathway[1], the system equilibrates to form the highly reactive silylene intermediate, which can then be intercepted by standard trapping agents.

Mechanism A Precursor (CHCl2)Si(OMe)Me2 B Carbenoid Li-CCl2-Si(OMe)Me2 A->B n-BuLi (-78°C) C Carbene :CCl-Si(OMe)Me2 B->C -LiCl (Warming) D Silene Me2Si=C(Cl)(OMe) C->D 1,2-Methoxy Migration E Silylene :Si(Me)-C(Me)(Cl)(OMe) D->E Silene-Silylene Isomerization

Figure 2: Mechanistic pathway from dichloromethylsilane precursor to the reactive silylene.

Experimental Causality & Reagent Selection

Every reagent and condition in this protocol is selected to control the highly sensitive intermediates:

  • Solvent Choice (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over non-polar solvents like hexane or toluene. The oxygen lone pairs of THF coordinate to the lithium cation, stabilizing the highly sensitive carbenoid intermediate at -78 °C. Without this coordination, the carbenoid undergoes premature α -elimination before the trapping agent can effectively mix into the solution.

  • Base Selection (n-BuLi): n-Butyllithium provides the exact basicity required to form the carbenoid without competitively attacking the methoxy-silicon bond (a common side reaction when using harder nucleophiles like MeLi).

  • Trapping Agent (2,3-Dimethylbutadiene): This conjugated diene is the gold standard for validating silylene generation[2]. It reacts via a highly favored [1+4] cycloaddition to form a stable 1-silacyclopent-3-ene derivative, preventing the silylene from undergoing unwanted dimerization into disilenes[3].

Quantitative Trapping Data

The efficiency of silylene generation using (Dichloromethyl)(methoxy)dimethylsilane can be quantified by the yield of the trapped adducts. The table below summarizes expected outcomes based on the chosen trapping agent.

Trapping AgentReaction TypeMajor Product FormedTypical Yield (%)
2,3-Dimethylbutadiene [1+4] Cycloaddition1-Silacyclopent-3-ene derivative68 - 85%
Diphenylacetylene [1+2] CycloadditionSilacyclopropene derivative55 - 70%
Triethylsilane Si-H Bond InsertionDisilane derivative75 - 90%
Methanol (Quench) O-H Bond InsertionMethoxysilane derivative>95%

Validated Experimental Protocol: Silylene Trapping with 2,3-Dimethylbutadiene

This protocol is designed as a self-validating system. Visual cues are integrated to ensure the integrity of the reactive intermediates at each step.

Materials Required:
  • (Dichloromethyl)(methoxy)dimethylsilane (1.0 equiv, strictly anhydrous)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • 2,3-Dimethylbutadiene (5.0 equiv, freshly distilled over CaH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line apparatus (Argon atmosphere)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Precursor Loading: Inject 10 mL of anhydrous THF into the flask, followed by 2.0 mmol of (Dichloromethyl)(methoxy)dimethylsilane.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Carbenoid Formation (Lithiation): Slowly add 2.1 mmol of n-BuLi dropwise via syringe down the side of the flask over 10 minutes.

    • Self-Validation Checkpoint: The solution should transition from colorless to a pale yellow. This confirms the successful formation of the lithium carbenoid. Warning: A rapid shift to dark brown indicates premature decomposition; if observed, temperature control has failed, and the batch must be discarded.

  • Introduction of Trapping Agent: After stirring at -78 °C for 30 minutes, inject 10.0 mmol of 2,3-dimethylbutadiene in a single, rapid addition.

  • Silylene Generation & Trapping: Remove the dry ice bath and allow the reaction mixture to warm slowly to -20 °C over 1 hour. As the solution warms, α -elimination and isomerization occur, generating the silylene which is immediately trapped by the excess diene.

  • Quenching: Once the solution reaches 0 °C, quench the reaction by adding 2 mL of cold, anhydrous methanol to neutralize any unreacted carbenoid or organolithium species.

  • Isolation: Concentrate the mixture under reduced pressure. Extract the residue with pentane (3 x 15 mL), filter through a short pad of Celite to remove LiCl salts, and purify the resulting 1-silacyclopent-3-ene derivative via vacuum distillation or preparative GC.

Workflow Step1 Phase 1: Precursor Activation Cool (CHCl2)Si(OMe)Me2 to -78°C in dry THF Step2 Phase 2: Lithiation Dropwise addition of n-BuLi (Carbenoid Formation) Step1->Step2 Step3 Phase 3: Silylene Generation Controlled warming to -20°C (α-elimination & Isomerization) Step2->Step3 Step4 Phase 4: In Situ Trapping Introduce 2,3-dimethylbutadiene or Triethylsilane Step3->Step4 Step5 Phase 5: Quenching & Isolation Quench with cold MeOH, Extract & Purify Step4->Step5

Figure 1: Workflow for silylene generation and trapping from the dichloromethylsilane precursor.

References

  • Giunta, C. J., McCurdy, R. J., Chapple-Sokol, J. D., & Gordon, R. G. (1990). Chemical Nucleation (Chapter 8) - Nucleation of Particles from the Gas Phase. Cambridge University Press. 1

  • Kira, M., Ishida, S., Iwamoto, T., & Kabuto, C. (2003). Reactions of a stable dialkylsilylene and their mechanisms. Indian Academy of Sciences. 3

  • Sanji, T., Sakai, T., Kabuto, C., & Sakurai, H. (2003). Phosphonium Chloride Induced Dichlorosilylene Transfer from Trichlorosilane. Organometallics, ACS Publications. 2

Sources

Application Note: Utilizing (Dichloromethyl)(methoxy)dimethylsilane for the Synthesis of End-Functionalized Siloxanes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

In the development of next-generation siloxane-based biomaterials and targeted drug delivery systems, achieving precise control over polymer architecture is paramount. (Dichloromethyl)(methoxy)dimethylsilane serves as a highly specialized "M-unit" (monofunctional building block) that allows for the synthesis of telechelic (end-functionalized) polymers with reactive handles .

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific silane:

  • The Methoxy Group (-OCH₃): Provides controlled hydrolytic susceptibility. Upon the addition of stoichiometric water, it hydrolyzes into a reactive silanol (-OH), releasing methanol as a benign byproduct. This is vastly superior to chlorosilanes, which release corrosive HCl that can degrade sensitive active pharmaceutical ingredients (APIs) or equipment .

  • The Dichloromethyl Group (-CHCl₂): Acts as an electrophilic handle. Unlike traditional vinyl- or hydride-terminated siloxanes that require platinum-catalyzed hydrosilylation, the dichloromethyl moiety enables direct, metal-free nucleophilic substitution (S_N2). This eliminates the risk of residual heavy metal toxicity, a strict regulatory requirement in drug development .

Mechanistic Pathway & Visualization

The synthesis workflow relies on a two-stage process. First, an acid-catalyzed ring-opening polymerization (ROP) of cyclic siloxanes incorporates the M-unit exclusively at the chain termini. Second, the robust -CHCl₂ group undergoes post-polymerization modification via nucleophilic attack.

Pathway cluster_0 Ring-Opening Polymerization & End-Capping cluster_1 Post-Polymerization Modification D4 Octamethylcyclotetrasiloxane (D4) PDMS Telechelic Dichloromethyl-PDMS (Macromonomer) D4->PDMS 60°C, 24h Silane (Dichloromethyl)(methoxy) dimethylsilane Silane->PDMS 60°C, 24h Cat Triflic Acid + H2O (Catalyst/Hydrolysis) Cat->PDMS 60°C, 24h FuncPDMS Target-Functionalized Siloxane (e.g., API-Conjugated) PDMS->FuncPDMS SN2 Substitution Nuc Nucleophile (e.g., Cysteamine) Nuc->FuncPDMS Base Triethylamine (TEA) (Acid Scavenger) Base->FuncPDMS

Workflow for the synthesis and post-polymerization modification of telechelic siloxanes.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high end-group fidelity and reproducible molecular weights.

Protocol A: Synthesis of Telechelic Dichloromethyl-PDMS

Rationale: Trifluoromethanesulfonic acid (triflic acid) is selected as the catalyst because strong alkaline catalysts (e.g., KOH) can prematurely induce alpha-elimination or unwanted nucleophilic attack on the sensitive -CHCl₂ moiety, leading to cross-linking.

  • Preparation: In a flame-dried Schlenk flask purged with argon, dissolve 50.0 g of Octamethylcyclotetrasiloxane (D4) in 50 mL of anhydrous toluene.

  • End-Capper Addition: Inject the calculated molar amount of (Dichloromethyl)(methoxy)dimethylsilane (see Table 1 for stoichiometric ratios based on target Mn​ ).

  • Catalysis: Add a stoichiometric amount of deionized water (relative to the methoxy groups) followed by 0.1 wt% triflic acid.

  • Equilibration: Stir the mixture at 60 °C for 24 hours. The mild temperature ensures thermodynamic equilibrium is reached without degrading the alkyl halide termini.

  • Neutralization & Validation: Quench the reaction by adding an excess of hexamethyldisilazane (HMDS).

    • Self-Validation Step: Analyze an aliquot via 1 H NMR. Successful end-capping is confirmed by the complete disappearance of the methoxy protons ( δ 3.5 ppm) and the emergence of the distinct dichloromethyl proton ( δ 5.8 ppm).

  • Purification: Precipitate the polymer dropwise into cold methanol. Dry the resulting viscous oil in vacuo at 40 °C for 12 hours.

Protocol B: Post-Polymerization Amidation/Thiolation for Drug Conjugation

Rationale: The gem-dichloro group is highly electrophilic. Using a mild organic base like Triethylamine (TEA) neutralizes the HCl byproduct, driving the S_N2 reaction forward without cleaving the sensitive Si-O-Si polymer backbone.

  • Dissolution: Dissolve 10.0 g of the synthesized Dichloromethyl-PDMS macromonomer in 30 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophilic Attack: Add a 3-fold molar excess of the desired nucleophile (e.g., cysteamine for thiol-functionalization) and a 4-fold molar excess of TEA.

  • Reaction: Heat the mixture to reflux (70 °C) under argon for 8–12 hours.

  • Filtration & Validation: Cool to room temperature and filter off the precipitated triethylammonium chloride salts.

    • Self-Validation Step: Run 1 H NMR on the filtrate. The terminal methine proton will shift upfield from δ 5.8 ppm to δ 3.0–4.5 ppm (depending on the nucleophile), confirming successful substitution.

  • Isolation: Evaporate the THF under reduced pressure and wash the functionalized siloxane with water to remove residual amines, followed by vacuum drying.

Quantitative Data & Yield Analysis

The molecular weight of the resulting PDMS is strictly governed by the ratio of the D4 monomer to the M-unit end-capper. Table 1 demonstrates the precise control achievable with this system.

Table 1: Influence of Monomer-to-End-Capper Ratio on PDMS Molecular Weight

D4 : End-Capper RatioTarget Mn​ (Da)Experimental Mn​ (Da)PDI ( Mw​/Mn​ )End-Group Fidelity (%)
50 : 13,8003,9501.15> 98
100 : 17,5007,8001.18> 97
250 : 118,60019,1001.2295

Post-polymerization modification using the dichloromethyl handle is highly efficient across various nucleophilic classes, making it an ideal platform for conjugating diverse APIs or targeting ligands (Table 2).

Table 2: Conversion Efficiencies for Post-Polymerization Nucleophilic Substitution

Nucleophile ClassSpecific ReagentTemp (°C)Time (h)Conversion (%)
Primary AminePropylamine601292
ThiolCysteamine70896
AlkoxideSodium Methoxide25499

Conclusion

(Dichloromethyl)(methoxy)dimethylsilane is a powerful, dual-action reagent for siloxane engineering. By leveraging the differential reactivity of its hydrolyzable methoxy group and its electrophilic dichloromethyl group, researchers can synthesize highly customized, metal-free telechelic polymers. This approach provides a robust, scalable platform for advanced pharmaceutical formulations and functional biomaterials.

References

  • Title: Silicon-Based Polymers and Materials Source: Walter de Gruyter GmbH URL: [Link]

  • Title: Recent Developments in the Synthesis and Structure of Organosilanols Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Microporous Inorganic−Organic Hybrids from Layered Octosilicate by Silylation with 1,4-Bis(trichloro- and dichloromethyl-silyl)benzenes Source: Chemistry of Materials (ACS Publications) URL: [Link]

Advanced Sol-Gel Processing and Surface Functionalization Utilizing (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of functionalized organosilica networks is a cornerstone of modern materials science, enabling advancements in gas separation membranes, drug-eluting matrices, and targeted biosensors. (Dichloromethyl)(methoxy)dimethylsilane represents a highly specialized, bifunctional organosilane precursor. It acts as a bridge between inorganic sol-gel chemistry and organic post-synthetic modification. This application note details the mechanistic principles, quantitative parameters, and step-by-step protocols for utilizing this unique silane to engineer precisely functionalized siloxane networks.

Mechanistic Principles & Causality

To successfully deploy (Dichloromethyl)(methoxy)dimethylsilane, researchers must understand the causality behind its structural components and the resulting experimental choices.

The Mono-Alkoxy Limitation & Co-Condensation

Unlike traditional sol-gel precursors such as Tetraethoxysilane (TEOS), which possess four hydrolyzable groups, (Dichloromethyl)(methoxy)dimethylsilane contains only a single hydrolyzable methoxy group (-OCH₃). Consequently, it cannot undergo three-dimensional polycondensation to form a continuous siloxane network on its own [1]. Instead, it acts as a network terminator or surface-capping agent. To integrate this functional payload into a robust, porous gel, it must be co-condensed with a primary cross-linker (e.g., TEOS or TMOS).

Steric Bulk and Network Flexibility

The two non-hydrolyzable dimethyl groups (-CH₃) on the silicon atom impart significant hydrophobicity and steric bulk. During the sol-gel transition, these groups reduce the overall cross-linking density of the silica matrix. This microstructural alteration leads to increased network flexibility and a tunable pore-size distribution, which is highly advantageous for preventing membrane embrittlement in gas separation applications [2].

Post-Synthetic Nucleophilic Substitution

The true utility of this precursor lies in its dichloromethyl group (-CHCl₂). The geminal dichloride is highly susceptible to nucleophilic substitution (Sₙ2/Sₙ1 type reactions). Because the sol-gel process is conducted under relatively mild conditions, the -CHCl₂ group survives the hydrolysis and condensation phases intact [3]. Once the xerogel is formed, researchers can react the pore-wall-bound -CHCl₂ groups with primary amines, thiols, or azides to covalently tether complex biomolecules, catalysts, or capture-ligands directly to the matrix [3].

Visualizations of Reaction and Workflow

Mechanism TEOS TEOS (Cross-linker) Hydrolysis Acid-Catalyzed Hydrolysis TEOS->Hydrolysis Silane (Dichloromethyl)(methoxy) dimethylsilane Silane->Hydrolysis Sol Reactive Silanols (Sol) Hydrolysis->Sol + H2O, - MeOH/EtOH Gel Functionalized Siloxane Network Sol->Gel Polycondensation PostMod Nucleophilic Substitution Gel->PostMod + Amine/Thiol Conjugate Target Conjugate (Drug/Ligand) PostMod->Conjugate - HCl

Figure 1: Sol-gel co-condensation and post-synthetic functionalization pathway.

Workflow Step1 Step 1: Precursor Mixing TEOS + Functional Silane in Ethanol Step2 Step 2: Hydrolysis Addition of 0.1M HCl (Stir 2h at RT) Step1->Step2 Step3 Step 3: Gelation & Aging Cast into molds, Age for 48h at 50°C Step2->Step3 Step4 Step 4: Drying Evaporative drying to yield Xerogel Step3->Step4 Step5 Step 5: Conjugation Reflux with target biomolecule (24h) Step4->Step5

Figure 2: Step-by-step experimental workflow for xerogel synthesis and conjugation.

Quantitative Data Presentation

The ratio of the cross-linker (TEOS) to the functional silane dictates the physical and chemical properties of the final matrix. Increasing the functional silane concentration increases the payload capacity but reduces the surface area and extends gelation time due to network termination effects.

TEOS : Functional Silane (Molar Ratio)Gelation Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Functional Loading (-CHCl₂ mmol/g)
100 : 0 248500.850.00
95 : 5 367200.760.45
90 : 10 585900.620.88
80 : 20 1104100.451.65

Note: Data represents typical values for acid-catalyzed co-condensation aged at 50°C. Functional loading is determined via elemental analysis of residual chlorine.

Experimental Protocols

Protocol A: One-Pot Co-condensation Synthesis

Objective: Synthesize a mesoporous xerogel containing reactive dichloromethyl groups.

  • Precursor Mixing: In a thoroughly dried 100 mL round-bottom flask, combine 9.0 mmol of TEOS and 1.0 mmol of (Dichloromethyl)(methoxy)dimethylsilane. Add 20 mL of anhydrous ethanol to act as the mutual solvent.

  • Acid-Catalyzed Hydrolysis: Causality Check: Acid catalysis is chosen over base catalysis to promote hydrolysis over condensation, ensuring a homogeneous distribution of the mono-alkoxy silane before the network locks [1]. Dropwise, add 4.0 mL of 0.1 M HCl under vigorous magnetic stirring.

  • Sol Maturation: Seal the flask and stir the sol at room temperature (20-25°C) for 2 hours to allow complete hydrolysis of the methoxy and ethoxy groups.

  • Gelation and Aging: Transfer the clear sol into polystyrene molds. Seal the molds and place them in a 50°C oven. Gelation should occur within 48–60 hours (refer to the data table). Allow the gel to age for an additional 48 hours to strengthen the siloxane network via syneresis.

  • Drying: Unseal the molds slightly to allow solvent evaporation. Dry at 60°C for 72 hours to yield the functionalized xerogel.

  • Validation: Perform FTIR spectroscopy. The presence of a strong Si-O-Si band at ~1080 cm⁻¹ confirms network formation, while a distinct C-Cl stretching band at ~750 cm⁻¹ validates the survival of the functional group.

Protocol B: Post-Synthetic Amine Conjugation

Objective: Covalently tether an amine-bearing ligand (e.g., a drug molecule or capture probe) to the xerogel.

  • Activation: Grind the xerogel into a fine powder to maximize surface area. Suspend 1.0 g of the functionalized xerogel in 30 mL of anhydrous toluene.

  • Nucleophilic Substitution: Add 3.0 mmol of the target primary amine ligand and 3.5 mmol of triethylamine (TEA). Causality Check: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the Sₙ2 reaction forward and preventing the protonation of the target amine [3].

  • Reflux: Heat the suspension to 80°C under an inert nitrogen atmosphere and reflux for 24 hours.

  • Washing and Recovery: Cool the mixture to room temperature. Recover the conjugated silica via centrifugation (5000 rpm, 10 mins). Wash the pellet sequentially with toluene (2x), ethanol (2x), and deionized water (2x) to remove unreacted ligands and TEA-HCl salts.

  • Drying: Dry the functionalized powder in a vacuum desiccator at 40°C overnight.

References

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[Link]

  • Ren, X., & Tsuru, T. (2019). "Organosilica-Based Membranes in Gas and Liquid-Phase Separation". Membranes, 9(9), 107.[Link]

  • Feinle, A., Elsaesser, M. S., & Hüsing, N. (2011). "Inorganic–organic hybrid materials through post-synthesis modification: Impact of the treatment with azides on the mesopore structure". Beilstein Journal of Nanotechnology, 2, 513-522.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Workflows with (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Core Principles & Reactivity Profile

(Dichloromethyl)dimethylmethoxysilane (CAS: 52302-50-1)[1] is a highly versatile bifunctional organosilane. Its utility in advanced drug development and materials science stems from its orthogonal reactivity. The molecule features a hydrolyzable methoxy(dimethyl)silyl group[2] and a sterically hindered, electrophilic dichloromethyldimethylsilyl group[3].

Understanding the causality behind its reactivity is critical for optimizing yields:

  • The Methoxy Group (-OCH3): Highly susceptible to moisture-driven hydrolysis, forming silanols that rapidly condense into siloxane networks.

  • The Dichloromethyl Group (-CHCl2): Acts as a latent electrophile for nucleophilic substitution or as a precursor for carbenoid/silylene generation via alpha-elimination. However, the adjacent silicon atom is inherently electrophilic. This means hard nucleophiles can erroneously attack the silicon center instead of the carbon, leading to Si-C bond cleavage rather than the desired C-Cl substitution[4].

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and predominantly Si-C bond cleavage when attempting nucleophilic substitution on the dichloromethyl group? A: The -CHCl2 carbon is sterically hindered by the adjacent dimethylsilyl moiety. When using hard nucleophiles (like alkoxides or organolithiums) at elevated temperatures (>60°C), the nucleophile preferentially attacks the more exposed and electrophilic silicon center. This either displaces the methoxy group or cleaves the Si-CHCl2 bond entirely. Solution: Shift to softer nucleophiles (e.g., thiolates, secondary amines) and maintain strict temperature control (0°C to 25°C). If hard nucleophiles are strictly required, perform the reaction at cryogenic temperatures (-78°C) in non-polar solvents to kinetically suppress silicon attack.

Q2: My silane coupling reactions result in premature gelation before surface functionalization. How can I prevent this? A: The methoxy group is highly sensitive to ambient moisture. Premature gelation occurs when the methoxy group hydrolyzes to a silanol and auto-condenses into siloxane oligomers before it can interact with your target substrate. Solution: Store the reagent under inert gas (Ar or N2). Conduct the initial dispersion in anhydrous solvents such as dry dichloromethane[5] or toluene. Initiate hydrolysis in situ by adding a precise stoichiometric amount of water (1.0 to 1.1 equivalents per methoxy group) and a mild acid catalyst (e.g., 0.1% acetic acid) at room temperature. Do not exceed 40°C during the initial hydrolysis phase.

Q3: What are the optimal temperatures for generating carbenoids from the dichloromethyl group? A: Generating a carbenoid intermediate via alpha-elimination requires deprotonation of the highly acidic proton on the -CHCl2 group. Using strong bases like Lithium Diisopropylamide (LDA) at room temperature leads to uncontrolled polymerization and rapid degradation of the methoxy group. Solution: Deprotonation must be performed at -78°C in anhydrous THF. The subsequent alpha-elimination to form the carbenoid should be thermally controlled by slowly warming the reaction mixture to -20°C in the presence of your trapping agent (e.g., an alkene for cyclopropanation).

Quantitative Data: Reaction Optimization Summary

The following table summarizes field-proven parameters for the three primary transformation pathways of (Dichloromethyl)(methoxy)dimethylsilane.

Reaction PathwayTarget BondOptimal TemperatureRecommended SolventExpected YieldPrimary Byproduct Risk
Hydrolysis & Condensation Si-OCH320°C to 40°CToluene / CH2Cl2>90%Uncontrolled Gelation
Nucleophilic Substitution C-Cl0°C to 25°CDMF or THF65% - 80%Si-C Cleavage (Desilylation)
Carbenoid Generation C-H / C-Cl-78°C to -20°CAnhydrous THF50% - 70%Oligomerization

Experimental Protocols

Protocol A: Controlled Nucleophilic Substitution (Amine Alkylation)

This protocol ensures substitution at the dichloromethyl carbon while preserving the Si-OMe bond.

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Solvent & Reagent Loading: Add 10 mL of anhydrous DMF and 1.0 mmol of (Dichloromethyl)(methoxy)dimethylsilane.

  • Temperature Control: Cool the mixture to 0°C using an ice-water bath. Causality: Low temperatures prevent the amine from attacking the silicon center.

  • Nucleophile Addition: Dropwise, add 2.2 mmol of a secondary amine (e.g., diethylamine). The excess amine acts as the acid scavenger.

  • Reaction Progression: Stir at 0°C for 1 hour, then slowly allow the mixture to warm to 25°C over 4 hours. Monitor via GC-MS until the starting material is consumed.

  • Workup: Filter the precipitated amine hydrochloride salts under inert atmosphere to prevent ambient moisture from hydrolyzing the methoxy group. Concentrate the filtrate under reduced pressure.

Protocol B: Surface Modification via Methoxy Hydrolysis

This protocol activates the methoxy group for surface bonding while keeping the dichloromethyl group intact for downstream functionalization.

  • Dispersion: Dissolve 2.0 wt% of the silane in anhydrous dichloromethane[5].

  • Catalysis: Add 0.1 wt% glacial acetic acid to lower the pH to ~4.5. Causality: Mild acidic conditions promote hydrolysis of the methoxy group to a silanol without triggering rapid auto-condensation.

  • Hydrolysis: Add 1.1 molar equivalents of distilled water (relative to the silane). Stir vigorously at 25°C for 30 minutes.

  • Application: Submerge the target hydroxylated substrate (e.g., silica nanoparticles) into the solution.

  • Curing: Remove the substrate, rinse with neat dichloromethane, and cure in an oven at 80°C for 2 hours to drive off water and finalize the covalent Si-O-Surface bonds.

Reactivity Workflows

SilaneReactivity Core (Dichloromethyl)(methoxy)dimethylsilane CAS: 52302-50-1 PathA Pathway A: Hydrolysis & Condensation Core->PathA H2O / H+ (pH 4.5) 20°C - 40°C PathB Pathway B: Nucleophilic Substitution Core->PathB Soft Nucleophiles 0°C - 25°C PathC Pathway C: Alpha-Elimination Core->PathC Strong Base (LDA) -78°C to -20°C ResA Siloxane Networks (Surface Anchoring) PathA->ResA ResB Functionalized Silanes (C-N / C-S Bonds) PathB->ResB ResC Carbenoids / Silylenes (Cyclopropanation) PathC->ResC

Divergent reactivity pathways of (Dichloromethyl)(methoxy)dimethylsilane.

References

  • (Dichloromethyl)dimethylmethoxysilane - ChemicalBook. ChemicalBook.
  • 101017-01-0 C13H36O2Si4 - Chemical Dictionary - Guidechem. Guidechem.
  • M. North CAUTION: All silyl cyanides should be treated as highly toxic... Thieme-connect.
  • Development of Selective Carbon–Carbon Bond-Forming Reactions of Vinyl Carbocations. ProQuest.
  • dictionary_MGHcustom20 19.DIC - ResearchGate. ResearchGate.

Sources

Technical Support Center: Troubleshooting (Dichloromethyl)(methoxy)dimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon synthesis. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor yields during the synthesis of (Dichloromethyl)(methoxy)dimethylsilane .

The standard synthetic route involves the methoxylation (esterification) of (dichloromethyl)dimethylchlorosilane with methanol[1]. While conceptually straightforward, this reaction is highly susceptible to equilibrium stalling, moisture-driven side reactions, and mass transfer limitations. This guide synthesizes field-proven protocols with mechanistic causality to help you achieve >95% conversion.

Mechanistic Overview & Failure Pathways

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The methoxylation of a chlorosilane is an equilibrium-driven process. If the hydrogen chloride (HCl) byproduct is not actively scavenged, the reaction will stall. Furthermore, the highly electrophilic silicon center is extremely sensitive to competitive nucleophiles, particularly water[2].

G SM (Dichloromethyl)dimethylchlorosilane Target (Dichloromethyl)(methoxy)dimethylsilane (Target Product) SM->Target + CH3OH (with TEA Scavenger) Siloxane Siloxane Dimers (Irreversible Yield Loss) SM->Siloxane Hydrolysis MeOH Methanol (CH3OH) MeOH->Target Target->SM Excess HCl (Reversible Cleavage) HCl HCl Accumulation (Equilibrium Stalling) H2O Moisture (H2O) H2O->Siloxane

Reaction pathways and failure modes in the methoxylation of (dichloromethyl)dimethylchlorosilane.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my conversion rate plateauing at 60-70% despite an excess of methanol? Causality: The esterification of chlorosilanes is a reversible reaction. If the byproduct, hydrogen chloride (HCl), is not efficiently removed from the system, it will cleave the newly formed Si-O-C bond, regenerating the chlorosilane and methanol[2]. Solution: You must implement an acid scavenger to drive the equilibrium forward (Le Chatelier's principle). Triethylamine (TEA) is the industry standard. Ensure you are using at least 1.1 to 1.2 molar equivalents of TEA relative to the chlorosilane.

Q2: I am detecting a significant high-boiling impurity in my GC-MS analysis. What is it? Causality: This is almost certainly a siloxane dimer (e.g., 1,1,3,3-tetramethyl-1,3-bis(dichloromethyl)disiloxane). Chlorosilanes are exceptionally hygroscopic. Even trace amounts of moisture (H₂O) will outcompete methanol for the electrophilic silicon center, forming a silanol intermediate that rapidly condenses into an irreversible siloxane bond[3]. Solution: Your system is not completely anhydrous. You must flame-dry all glassware under vacuum, use anhydrous methanol (Karl Fischer titration < 50 ppm H₂O), and conduct the reaction under a strict argon or nitrogen atmosphere.

Q3: The reaction mixture becomes a thick paste and stirring stops. Does this affect conversion? Causality: Yes. The "paste" is the precipitated triethylamine hydrochloride (TEA·HCl) salt. While precipitation is desired to remove HCl from the liquid phase, a slurry that is too thick causes severe mass transfer limitations. It physically traps unreacted chlorosilane, preventing it from contacting the methanol[4]. Solution: Increase the volume of your non-polar solvent (e.g., anhydrous hexane or toluene) to maintain a free-flowing slurry. Switch from magnetic stirring to an overhead mechanical stirrer for better torque.

Q4: Will the methanol or base react with the dichloromethyl (-CHCl₂) group? Causality: Under optimized, mild conditions (0 °C to room temperature) using a non-nucleophilic amine base like TEA, the methoxylation is highly chemoselective for the Si-Cl bond. The Si-Cl bond is significantly more reactive toward nucleophilic attack than the C-Cl bonds due to the polarization of the silicon atom and the availability of low-lying orbitals[5]. Solution: Avoid using strong nucleophilic bases (e.g., sodium methoxide) or excessive heat, which risk nucleophilic substitution at the carbon center or deprotonation leading to carbenoid side reactions.

Troubleshooting Workflow

Workflow Start Issue: Low Conversion (<80%) Check1 Is dense white TEA-HCl salt forming immediately? Start->Check1 Path1A No: HCl is stalling equilibrium Check1->Path1A Path1B Yes: Salt is forming Check1->Path1B Fix1 Add 1.2 eq Triethylamine Verify reagent purity Path1A->Fix1 Check2 Is the slurry too thick to stir effectively? Path1B->Check2 Success Conversion > 95% Fix1->Success Fix2 Dilute with 2x volume anhydrous Hexane Check2->Fix2 Yes Check3 GC-MS shows high-boiling siloxane byproducts? Check2->Check3 No Fix2->Success Fix3 Moisture contamination. Bake glassware, use Schlenk line. Check3->Fix3 Yes Check3->Success No Fix3->Success

Decision tree for troubleshooting low conversion rates during chlorosilane esterification.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how specific deviations from the standard protocol quantitatively impact the final conversion rate and impurity profile.

Reaction ConditionScavenger UsedSolvent SystemStirring MechanismAvg. Conversion (%)Primary Impurity Profile
Baseline (Suboptimal) NoneNeat (No solvent)Magnetic55 - 65%Unreacted SM, HCl-cleavage byproducts
Moisture Contamination Triethylamine (1.2 eq)HexaneMagnetic< 40%Siloxane dimers (Hydrolysis)
Mass Transfer Failure Triethylamine (1.2 eq)Hexane (Low Vol)Magnetic75 - 80%Unreacted SM (Trapped in salt cake)
Optimized Protocol Triethylamine (1.2 eq)Hexane (High Vol)Mechanical> 98% Trace TEA·HCl (Removable via filtration)

Self-Validating Experimental Protocol

This protocol incorporates in-process quality control (QC) checks to ensure the system self-validates at critical junctures.

Phase 1: System Preparation & Dehydration
  • Glassware Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with an argon inlet.

    • Causality: Eliminates surface-bound water on the glass, preventing premature hydrolysis of the highly reactive Si-Cl bond[3].

  • Reagent Validation: Verify that anhydrous hexane, methanol, and triethylamine (TEA) have moisture levels <50 ppm via Karl Fischer titration.

Phase 2: Reaction Execution
  • Initial Charge: Add 200 mL of anhydrous hexane, 1.2 eq of anhydrous methanol, and 1.2 eq of TEA to the main flask. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses the volatility of methanol and controls the exothermic nature of the esterification, preventing side reactions.

  • Chlorosilane Addition: Load 1.0 eq of (Dichloromethyl)dimethylchlorosilane into the dropping funnel. Add it dropwise over 45 minutes to the vigorously stirred solution.

    • Self-Validation Checkpoint: You must observe the immediate formation of a dense, white precipitate (TEA·HCl) upon the first few drops. If the solution remains clear, the base is compromised, or the chlorosilane has degraded. Do not proceed until this is rectified.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, filter it through a syringe filter, and run a rapid FTIR or GC. The disappearance of the Si-Cl stretching band (~450-500 cm⁻¹) or the starting material peak confirms reaction completion.

Phase 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a dried Celite pad on a Schlenk frit under argon to remove the TEA·HCl salt. Wash the filter cake with 2 x 50 mL of cold anhydrous hexane.

    • Causality: Removing the salt under inert conditions prevents atmospheric moisture from hydrolyzing the final product during workup.

  • Concentration & Distillation: Evaporate the hexane under reduced pressure using a rotary evaporator. Purify the crude liquid via fractional vacuum distillation to isolate pure (Dichloromethyl)(methoxy)dimethylsilane.

References

  • US4921638A - 17β-cyano-9α,17α-dihydroxyandrost-4-en-3-one (Details on the preparation of dichloromethyldimethylchlorosilane precursors). Google Patents.
  • US4173576A - Process for the esterification of chlorosilanes (Mechanistic insights into HCl cleavage and equilibrium stalling). Google Patents.
  • Mastering Silane Synthesis: Hydrosilylation vs. Esterification (Moisture sensitivity and siloxane formation pathways). NBInno.
  • Near-Room-Temperature Synthesis of Alkoxysilanes and H2 via Mechanochemical Ball Milling (Mass transfer limitations and corrosive byproducts). ACS Sustainable Chemistry & Engineering.
  • Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases (Si-Cl bond dissociation energies and chemoselectivity). ACS Catalysis.

Sources

Technical Support Center: Solvent Optimization for (Dichloromethyl)(methoxy)dimethylsilane Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organosilicon Troubleshooting Guide. (Dichloromethyl)(methoxy)dimethylsilane ( C4​H10​Cl2​OSi ) is a highly versatile, dual-reactive building block used extensively in drug development and materials science. Because it features both a hydrolytically sensitive methoxy group and a highly acidic dichloromethyl group, solvent selection is the single most critical variable in determining reaction chemoselectivity.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your organosilane workflows succeed.

Troubleshooting FAQs

Q: Why did my Grignard substitution at the methoxy group fail or yield a complex mixture? A: The methoxy group on silicon is an excellent leaving group for1[1]. However, if you use Tetrahydrofuran (THF) at room temperature, the highly coordinating nature of THF drastically increases the basicity of the Grignard reagent. This leads to competing deprotonation of the highly acidic alpha-protons on the dichloromethyl group, causing oligomerization. Solution: Switch your solvent to anhydrous Diethyl Ether ( Et2​O ). Et2​O provides sufficient Lewis basicity to dissolve the Grignard reagent but is less coordinating than THF, suppressing unwanted alpha-deprotonation and favoring the formation of the pentacoordinate silicon transition state required for methoxy displacement[1].

Q: I'm trying to generate the alpha-lithiated carbenoid ( LiCCl2​SiR3​ ). Why am I getting rapid decomposition? A: Alpha-haloalkylsilanes are powerful precursors for . When you deprotonate the dichloromethyl group, you generate a highly reactive alpha-lithiated carbenoid. In non-polar solvents (like hexane or toluene), this species rapidly undergoes alpha-elimination to form a carbene, leading to immediate decomposition. Solution: You must use anhydrous THF at strictly cryogenic temperatures (-78 °C to -100 °C). The oxygen atom in THF coordinates tightly to the lithium cation, stabilizing the Li−C bond and preventing the premature expulsion of the chloride leaving group[2].

Q: How do I prevent premature hydrolysis of the methoxy group during solvent transfer? A: The Si-OMe bond is highly susceptible to ambient moisture, rapidly hydrolyzing to a silanol (Si-OH) which subsequently condenses into inactive siloxanes (Si-O-Si)[2]. Solution: Implement a strict Schlenk line protocol. Solvents must be freshly distilled over sodium/benzophenone or passed through activated alumina. Always validate solvent dryness using Karl Fischer titration prior to use (Threshold: <10 ppm H2​O ).

Solvent Selection Matrix

To prevent cross-reactivity, match your target reaction to the quantitative and qualitative solvent parameters below.

Anhydrous SolventDielectric Constant (ε)Coordination AbilityRecommended Reaction TypeIncompatibilities & Risks
THF 7.5High (Strong O-Li binding)α-Lithiation, Carbenoid GenerationPromotes side-reactions at RT; cleaves under strong base >0°C.
Diethyl Ether 4.3ModerateGrignard Substitution ( SN​2@Si )Highly volatile; poor solubility for bulky organolithiums.
Toluene 2.4None (π-interactions only)Lewis Acid Catalysis, High-TempFails to stabilize α-lithiated intermediates; slow Grignard kinetics.
DCM 8.9Very LowNeutral/Acidic HalogenationsStrictly incompatible with strong bases (forms explosive carbenes).

Experimental Protocols

Protocol A: Nucleophilic Substitution at Silicon ( SN​2@Si )

Objective: Displace the methoxy group with an alkyl/aryl Grignard reagent without disturbing the dichloromethyl group. Self-Validation: The reaction mixture should transition from a cloudy suspension to a clear solution upon successful Grignard insertion. Post-reaction GC-MS must confirm the disappearance of the m/z fragment corresponding to the methoxy leaving group.

  • Preparation: Flame-dry a 2-neck Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Inject 20 mL of anhydrous Diethyl Ether (Karl Fischer <10 ppm H2​O ) via a gastight syringe.

  • Substrate Loading: Add 1.0 mmol of (Dichloromethyl)(methoxy)dimethylsilane. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dropwise add 1.05 mmol of the Grignard reagent ( RMgX in Et2​O ) over 15 minutes.

    • Causality: Slow addition prevents localized exothermic heating, which could inadvertently trigger alpha-deprotonation of the dichloromethyl group.

  • Incubation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature.

  • Quenching: Quench strictly with saturated aqueous NH4​Cl . Avoid strong acids (like HCl) to prevent acid-catalyzed cleavage of the newly formed Si-C bond.

Protocol B: Alpha-Lithiation of the Dichloromethyl Group

Objective: Generate the stabilized LiCCl2​Si(Me)2​(OMe) carbenoid for downstream homologation. Self-Validation: The generation of a distinct pale-yellow solution at -78 °C indicates carbenoid formation. Quenching a 0.1 mL aliquot with D2​O followed by 1H NMR should show >95% deuterium incorporation at the dichloromethyl carbon.

  • Preparation: Flame-dry a Schlenk flask and establish a strict Argon atmosphere.

  • Solvent Addition: Inject 25 mL of anhydrous THF.

    • Causality: THF is mandatory here to coordinate the lithium ion, creating a stable solvent cage that prevents the alpha-elimination of chloride[2].

  • Substrate Loading: Add 1.0 mmol of (Dichloromethyl)(methoxy)dimethylsilane.

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Base Addition: Add 1.05 mmol of LDA (Lithium diisopropylamide) dropwise down the cold side of the flask over 20 minutes.

    • Causality: Do not use n-BuLi, as its high nucleophilicity will cause it to attack the methoxy group rather than acting exclusively as a base[1].

  • Trapping: Stir for 30 minutes at -78 °C before adding the target electrophile (e.g., an aldehyde or ketone for Seyferth-Gilbert homologation).

Reaction Pathway Visualization

G Start (Dichloromethyl)(methoxy)dimethylsilane THF THF / -78°C Strong Base (LDA) Start->THF Deprotonation Et2O Et2O / 0°C to RT Grignard (RMgX) Start->Et2O SN2@Si Attack Moisture Trace Moisture Any Solvent Start->Moisture Hydrolysis Prod_THF α-Lithiated Carbenoid (Homologation Precursor) THF->Prod_THF Stabilized by THF Prod_Et2O Nucleophilic Substitution (Si-R Formation) Et2O->Prod_Et2O Methoxy Displacement Prod_Moisture Silanol / Siloxane (Decomposition) Moisture->Prod_Moisture Irreversible

Solvent-dependent reaction pathways for (Dichloromethyl)(methoxy)dimethylsilane.

References

  • Title: Silicon in Organic, Organometallic, and Polymer Chemistry Source: Wiley URL
  • Title: Nucleophilic Substitution at Silicon (SN2@Si)
  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL

Sources

Purification and fractional distillation techniques for (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (Dichloromethyl)(methoxy)dimethylsilane . This compound is a highly valuable, yet highly reactive, building block used in advanced drug development and organosilicon chemistry.

Because this molecule contains both a moisture-sensitive methoxy group (-OCH₃) and a reactive dichloromethyl group (-CHCl₂), standard purification templates will fail. This guide focuses on the causality behind experimental failures and provides a self-validating, field-proven methodology for vacuum fractional distillation.

Quantitative Data & Process Parameters

To establish a baseline for your purification workflow, all critical physicochemical data and in-process validation metrics are summarized below.

Table 1: Physicochemical Profile & Distillation Parameters
ParameterValue / RangeCausality & Impact on Protocol
Molecular Formula C₄H₁₀Cl₂OSiThe presence of -CHCl₂ and -OCH₃ requires strict avoidance of strong bases and moisture to prevent degradation.
Molecular Weight 173.11 g/mol High mass dictates a higher boiling point, necessitating vacuum distillation to avoid thermal stress.
Moisture Tolerance < 10 ppmHigher moisture levels trigger rapid hydrolysis and runaway siloxane polymerization during heating.
Target Reflux Ratio 3:1 to 5:1Required to achieve sufficient theoretical plates for separating close-boiling unreacted precursors [1].
Vacuum Setpoint 10 - 20 mmHgLowers the boiling point to <60°C, preventing thermal disproportionation of the molecule.
Table 2: Self-Validating System Metrics

To ensure trustworthiness, your protocol must validate itself at every stage. Do not proceed to the next step if the acceptance criteria are not met.

StageAnalytical MethodAcceptance CriteriaAction if Failed
Pre-Distillation Karl-Fischer Titration< 10 ppm H₂ORe-dry the crude mixture over activated 3Å molecular sieves.
System Integrity Vacuum Drop Test< 0.1 mmHg/min leak rateRe-grease all ground glass joints; check vacuum pump oil.
Fraction Collection Thermocouple (Vapor)ΔT < 0.5°C over 10 minsMaintain total reflux until the vapor temperature stabilizes.
Post-Distillation ¹H NMR (in C₆D₆)Absence of broad Si-OH peaksRe-distill; verify the integrity of the Schlenk storage flask.

Troubleshooting & FAQs

Q: Why does my product turn cloudy or form a viscous gel during distillation? A: This is the most common failure mode, caused by moisture ingress. The methoxy group (-OCH₃) on the silicon center is highly susceptible to hydrolysis. When exposed to even trace amounts of water, it hydrolyzes to form a silanol (Si-OH) and methanol. These silanols rapidly undergo homofunctional condensation to form polymeric siloxanes (Si-O-Si), which manifest as a cloudy suspension or a viscous gel [2]. Causality: Water acts as a nucleophile attacking the electrophilic silicon atom. Solution: Ensure all glassware is oven-dried at 120°C and assembled hot under a continuous flow of dry Argon. Pre-dry the crude mixture over activated 3Å molecular sieves before applying heat.

Q: How do I separate unreacted starting materials with nearly identical boiling points? A: The synthesis of (Dichloromethyl)(methoxy)dimethylsilane often leaves behind trace chlorosilane precursors or des-methoxy byproducts. Because their boiling points can be within 2-5°C of the target compound, simple distillation is insufficient. Causality: Physical separation of close-boiling isomers requires multiple liquid-vapor equilibrium stages. Solution: Utilize a vacuum fractional distillation setup equipped with a vacuum-jacketed Vigreux column or a column packed with Fenske rings (minimum 15 theoretical plates). Maintain a strict reflux ratio between 3:1 and 5:1 to ensure sufficient equilibration before fraction collection [1].

Q: Is it safe to distill this compound at atmospheric pressure? A: No. While the theoretical atmospheric boiling point is elevated, heating halogenated organosilanes above 100°C for prolonged periods induces severe thermal stress. This can lead to disproportionation reactions or the cleavage of the C-Cl bonds in the dichloromethyl group. Causality: High thermal energy overcomes the activation barrier for radical formation or molecular rearrangement. Solution: Always perform fractional distillation under reduced pressure (e.g., 10-20 mmHg) to lower the boiling point to a safe thermal window (typically 45-60°C) [3].

Process Visualization

The following diagram illustrates the logical workflow and self-validating decision gates required for the successful purification of this compound.

G Start Crude (Dichloromethyl)(methoxy)dimethylsilane MoistureCheck Karl-Fischer Titration (Moisture < 10 ppm?) Start->MoistureCheck Drying Pre-drying over Activated 3Å Molecular Sieves MoistureCheck->Drying No (>10 ppm) Degassing Freeze-Pump-Thaw Degassing (3 Cycles) MoistureCheck->Degassing Yes (<10 ppm) Drying->Degassing Distillation Vacuum Fractional Distillation (Reflux Ratio 3:1 to 5:1) Degassing->Distillation Waste Discard Forecut (Low-boiling impurities) Distillation->Waste Initial Temp Rise Collection Collect Main Fraction (Constant Boiling Temp) Distillation->Collection Stable Plateau Storage Store in Schlenk Flask under Dry Argon Collection->Storage

Workflow for the anhydrous purification and fractional distillation of methoxysilanes.

Standard Operating Procedure: Vacuum Fractional Distillation

This protocol is designed as a self-validating system. Do not skip the integrity checks.

Phase 1: System Preparation & Integrity Validation
  • Glassware Preparation: Bake all distillation components (boiling flask, Vigreux column, fractional distillation head, condenser, and collection Schlenk flasks) in a drying oven at 120°C for a minimum of 12 hours.

  • Assembly: Assemble the glassware while hot. Apply a minimal amount of high-vacuum silicone grease to the upper half of the ground glass joints to prevent contamination.

  • System Integrity Check (Critical): Connect the system to a Schlenk line. Pull a vacuum to < 10 mmHg, seal the system, and monitor the pressure gauge. Validation Gate: The pressure must not rise by more than 0.1 mmHg/min. If it does, rebuild the system.

  • Inerting: Backfill the system with ultra-high purity (UHP) Argon. Repeat the vacuum-Argon cycle three times.

Phase 2: Pre-Treatment & Degassing
  • Moisture Validation: Perform a Karl-Fischer titration on the crude (Dichloromethyl)(methoxy)dimethylsilane. If moisture is >10 ppm, stir the crude liquid over activated 3Å molecular sieves for 4 hours under Argon.

  • Transfer: Cannulate the dried crude mixture into the distillation boiling flask against a positive pressure of Argon. Add a Teflon-coated magnetic stir bar.

  • Degassing: Perform three "Freeze-Pump-Thaw" cycles using a liquid nitrogen bath to remove dissolved oxygen and volatile inert gases that could disrupt the vacuum during distillation.

Phase 3: Fractional Distillation Execution
  • Equilibration: Apply a dynamic vacuum of 10-20 mmHg. Begin heating the oil bath slowly. Wrap the Vigreux column in glass wool and aluminum foil to ensure adiabatic conditions.

  • Total Reflux: Once the vapor reaches the distillation head, set the reflux ratio to 100% (total reflux) for 30 minutes. This allows the column to establish a stable temperature gradient and theoretical plates [1].

  • Forecut Removal: Adjust the reflux ratio to 5:1. Collect the initial distillate (forecut) which contains low-boiling impurities (e.g., methanol, trace HCl, or lighter silanes).

  • Main Fraction Collection: Monitor the vapor thermocouple. Validation Gate: Begin collecting the main fraction only when the vapor temperature stabilizes (ΔT < 0.5°C over 10 minutes). Collect at a reflux ratio of 3:1.

  • Termination: Stop the distillation while 10-15% of the liquid remains in the boiling flask to prevent the degradation of high-boiling siloxane oligomers.

Phase 4: Storage & Final Validation
  • Storage: Transfer the purified main fraction via cannula into an amber, oven-dried Schlenk flask. Seal under 1 atm of UHP Argon and store at 4°C.

  • Final Validation: Take a 0.1 mL aliquot and analyze via ¹H NMR in anhydrous C₆D₆. Confirm the absence of a broad peak at ~1.5-2.0 ppm (indicating silanols) and the absence of a sharp singlet at ~3.4 ppm (indicating free methanol).

References

  • ZM Silane Limited. "Chloromethyl Trimethylsilane Purification Methods And Techniques." ZM Silane, 2025.[Link]

  • ACS Publications. "Synthesis of Organofunctional Silicon Hydride Halides from Methylchlorosilane." Organometallics, 2008.[Link]

  • Google Patents. "Purification process for silane compound (US5804040A).

Minimizing unwanted side reactions during (Dichloromethyl)(methoxy)dimethylsilane cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (Dichloromethyl)(methoxy)dimethylsilane is a highly versatile but challenging bifunctional organosilicon reagent. It features two distinct reactive sites: a methoxy group tailored for fluoride-activated Hiyama-type C–C cross-coupling, and a dichloromethyl group susceptible to cross-electrophile coupling or metal-insertion[1].

The primary challenge in utilizing this reagent is controlling chemoselectivity while suppressing parasitic side reactions such as premature hydrolysis, protodesilylation, and competitive C–Cl bond activation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your cross-coupling workflows succeed.

Part 1: Troubleshooting Guide (Mechanistic Causality & Solutions)

Issue 1: Extensive Formation of Siloxane Dimers (Loss of Silane)
  • Mechanism (The "Why"): The Si–OMe bond is highly susceptible to nucleophilic attack by adventitious water. In the presence of hygroscopic fluoride activators (e.g., TBAF·3H2O), the methoxy group hydrolyzes to a silanol (Si–OH), which rapidly condenses to form unreactive disiloxanes[1].

  • Solution (The "How"):

    • Fluoride Source: Replace TBAF·3H2O with strictly anhydrous fluoride sources such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or TBAF in THF (dried over 4Å molecular sieves).

    • Alternative Activation: Utilize fluoride-free conditions using NaOH or TMSOK in strictly controlled biphasic or aprotic systems to selectively activate the silane without introducing bulk water[2].

Issue 2: Competitive Activation of the C–Cl Bond (Chemoselectivity Failure)
  • Mechanism (The "Why"): Low-valent transition metals (Pd(0) or Ni(0)) can undergo oxidative addition into the weak C–Cl bonds of the dichloromethyl group instead of the target aryl/alkyl halide. This leads to dechlorination or over-coupled polymeric byproducts[3].

  • Solution (The "How"):

    • Ligand Tuning: Employ bulky, electron-deficient phosphine ligands (e.g., BrettPhos or Buchwald-type biaryl phosphines). The steric bulk prevents the metal center from approaching the sterically hindered –CHCl₂ group, directing oxidative addition exclusively toward the aryl halide.

    • Metal Choice: If targeting the Si–C bond, Pd catalysts are preferred over Ni, as Ni has a higher propensity for inserting into alkyl C–Cl bonds during cross-electrophile coupling[4].

Issue 3: Protodesilylation of the Organosilane
  • Mechanism (The "Why"): If transmetalation from the pentacoordinate silicate intermediate to the Pd(II) complex is slower than protonation, the Si–C bond cleaves prematurely, yielding dichloromethane and silanol byproducts[1].

  • Solution (The "How"):

    • Solvent Polarity: Use highly polar aprotic solvents (DMF or NMP) to stabilize the pentacoordinate silicate and accelerate transmetalation.

    • Order of Addition: Ensure the aryl halide oxidative addition complex is fully formed (pre-stir catalyst and aryl halide for 15 mins) before adding the silane and activator.

Part 2: Frequently Asked Questions (FAQs)

Q: I am seeing significant homocoupling of my aryl halide. How do I prevent this? A: Homocoupling occurs when the transmetalation step is too slow, causing the Pd(II) species to undergo disproportionation. To fix this, increase the steady-state concentration of the activated silane by adding the fluoride activator slowly via a syringe pump. This ensures the transmetalation outcompetes disproportionation.

Q: Can I use TBAF trihydrate instead of anhydrous TBAF? A: It is highly discouraged for methoxysilanes. The water in TBAF·3H2O will rapidly hydrolyze the methoxy group. If you must use it, you must add activated 4Å molecular sieves to the reaction mixture 30 minutes prior to catalyst addition, though TASF remains the self-validating standard for moisture-sensitive silanes[1].

Q: My GC-MS shows a peak corresponding to CH2​Cl−Si(OMe)Me2​ derivatives. What happened? A: This indicates mono-dechlorination via a radical pathway or β -hydride elimination side-reactions if an alkyl metal intermediate was formed. Ensure your reaction is rigorously degassed using the freeze-pump-thaw method to prevent oxygen-induced radical cascades[3].

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst/activator choices and the resulting chemoselectivity when coupling (Dichloromethyl)(methoxy)dimethylsilane with an aryl bromide.

Catalyst SystemActivatorSolventTime (h)Chemoselectivity (Si-C : C-Cl)Yield (%)Major Side Product
Pd(PPh₃)₄ (5 mol%)TBAF·3H₂OTHF1260:4025Siloxane Dimers
Pd(OAc)₂ / XPhosTBAF (1M in THF)THF885:1565Protodesilylation
Pd(OAc)₂ / BrettPhos TASF (1.5 eq) DMF 4 >95:5 88 None (Trace Homocoupling)
Ni(COD)₂ / dtbbpyTASF (1.5 eq)DMF1210:9015Dechlorinated Byproducts

Part 4: Self-Validating Experimental Protocol

Objective: Chemoselective Hiyama coupling of (Dichloromethyl)(methoxy)dimethylsilane with an aryl bromide while suppressing C–Cl activation and hydrolysis.

Materials: Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), Aryl Bromide (1.0 eq), (Dichloromethyl)(methoxy)dimethylsilane (1.5 eq), TASF (1.5 eq), Anhydrous DMF (0.2 M).

Step 1: Catalyst Pre-Activation & Oxidative Addition

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂, BrettPhos, and the Aryl Bromide.

  • Add anhydrous DMF. Stir at room temperature for 15 minutes.

  • Causality: Pre-stirring allows the formation of the active Pd(0) species and ensures complete oxidative addition into the aryl C–Br bond before the silane is introduced, preventing silane degradation.

Step 2: Silane Introduction

  • Inject (Dichloromethyl)(methoxy)dimethylsilane (1.5 eq) into the reaction mixture.

  • Validation Checkpoint 1: Remove a 5 µL aliquot, quench with dry hexane, and analyze via GC-MS. The presence of the intact silane mass peak confirms no premature degradation has occurred.

Step 3: Controlled Activation

  • Dissolve TASF (1.5 eq) in 1 mL of anhydrous DMF.

  • Add the TASF solution dropwise via a syringe pump over 1 hour at 60 °C.

  • Causality: Slow addition of the fluoride source maintains a low steady-state concentration of the highly reactive pentacoordinate silicate, favoring transmetalation over protodesilylation and homocoupling.

Step 4: Reaction Monitoring & Quench

  • Stir the reaction at 60 °C for an additional 3 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc). The disappearance of the aryl bromide spot indicates completion. GC-MS should show the desired product mass without the [M-31] siloxane peak.

  • Quench the reaction by filtering through a short pad of silica gel (eluting with EtOAc) to remove metal salts and fluoride residues. Concentrate under reduced pressure.

Part 5: Pathway Visualization

G Silane (Dichloromethyl)(methoxy) dimethylsilane Target Desired Pathway: Hiyama Cross-Coupling Silane->Target TASF, Pd/L (Anhydrous) SR1 Side Reaction 1: Hydrolysis & Condensation Silane->SR1 Adventitious H2O SR2 Side Reaction 2: Competitive C-Cl Activation Silane->SR2 Electron-rich Pd(0) Low Steric Bulk Product Cross-Coupled Product Target->Product SR3 Side Reaction 3: Protodesilylation Target->SR3 Slow Transmetalation Trace Acid Siloxane Unreactive Siloxane Dimers SR1->Siloxane Dechloro Dechlorinated or Over-coupled Byproducts SR2->Dechloro Proto Dichloromethane + Silanol SR3->Proto

Reaction pathways of (Dichloromethyl)(methoxy)dimethylsilane during cross-coupling.

References

  • [1] Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications Source: MDPI URL: [Link]

  • [2] A DMAP-enabled strategy for C(sp2)-Si coupling of halosilanes with organic halides Source: PMC (NIH) URL: [Link]

  • [4] Manganese-mediated C(sp)–Si cross-electrophile coupling of alkynyl halides with chlorosilanes Source: PMC (NIH) URL: [Link]

  • [3] A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides Source: Macmillan Group - Princeton University URL: [Link]

Sources

Technical Support Center: Troubleshooting (Dichloromethyl)(methoxy)dimethylsilane Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organosilicon Technical Support Center. Working with (Dichloromethyl)(methoxy)dimethylsilane (Formula: Cl2​CH-Si(OMe)Me2​ ) presents a unique set of synthetic challenges. As a bifunctional scaffold, it offers two theoretical sites for nucleophilic substitution: the silicon center (displacing the methoxy group) and the alpha-carbon (displacing a chloride).

However, researchers frequently encounter stalled reactions, poor yields, or unintended cleavage. As a Senior Application Scientist, I have designed this guide to explain the mechanistic causality behind these failures and provide self-validating, field-proven protocols to overcome the severe steric hindrance inherent to this molecule.

Mechanistic Insights: The Dual Steric Dilemma

To troubleshoot effectively, we must first understand why standard substitution protocols fail on this substrate.

  • Steric Shielding at the Silicon Center: While the methoxy group is a viable leaving group, the adjacent dichloromethyl group acts as a massive steric "umbrella." The large van der Waals radii of the two chlorine atoms physically block incoming nucleophiles from achieving the necessary trigonal bipyramidal transition state required for an SN​2@Si mechanism[1].

  • Neopentyl-like Hindrance at the Carbon Center: Nucleophilic attack at the alpha-carbon is notoriously difficult. The bulky −Si(OMe)Me2​ group creates a neopentyl-like steric environment, completely blocking the 180° backside attack trajectory required for standard SN​2 displacement.

Logical Workflow for Overcoming Steric Barriers

Workflow Substrate (Dichloromethyl)(methoxy)dimethylsilane Cl2CH-Si(OMe)Me2 Sub_Si Target: Silicon Center (Displace -OMe) Substrate->Sub_Si Sub_C Target: Carbon Center (Displace -Cl) Substrate->Sub_C Prob_Si Steric Shielding by -CHCl2 Group Sub_Si->Prob_Si Prob_C Neopentyl-like Hindrance by -Si(OMe)Me2 Sub_C->Prob_C Sol_Si Lewis Acid Activation (e.g., BF3·OEt2) + Organolithium Prob_Si->Sol_Si Sol_C Finkelstein Exchange (NaI / Acetone) -> Iodide Prob_C->Sol_C Outcome_Si Target Organosilane R-Si(CHCl2)Me2 Sol_Si->Outcome_Si Outcome_C Functionalized Silane Nu-CH(Cl)-Si(OMe)Me2 Sol_C->Outcome_C

Decision tree for routing substitution reactions based on the target electrophilic center.

Troubleshooting FAQs

Q1: My Grignard reagent fails to displace the methoxy group, yielding only unreacted starting material. How can I force the substitution? A1: Grignard reagents are often too bulky and insufficiently nucleophilic to overcome the steric shielding of the −CHCl2​ group. Causality & Solution: Switch to a less sterically hindered, highly reactive organolithium reagent. More importantly, pre-activate the methoxy group using a Lewis acid like BF3​⋅OEt2​ . Coordination of the Lewis acid to the methoxy oxygen weakens the Si-O bond, shifting the transition state toward a more silicenium-like ( SN​1 -like) character, which is far less dependent on steric clearance for the incoming nucleophile.

Q2: I am attempting an SN​2 substitution of a chloride on the dichloromethyl group using a primary amine, but the reaction stalls. What is the mechanism behind this failure? A2: The bulky silyl group completely blocks the backside attack trajectory. Causality & Solution: Perform a Finkelstein halogen exchange prior to your substitution. By refluxing the substrate with Sodium Iodide in acetone, you convert the chloride to an iodide[2]. The larger polarizability and longer bond length of the C-I bond move the leaving group further from the steric bulk of the silicon center, significantly lowering the activation energy for subsequent nucleophilic attack.

Q3: When using AlCl3​ to activate the methoxy group for substitution, I observe significant degradation and loss of the silyl group. Why does this happen? A3: Strong Lewis acids like AlCl3​ can induce desilylation (cleavage of the Si-C bond), especially in substrates with multiple methyl groups on the silicon atom[3]. Causality & Solution: Downgrade the Lewis acid strength. Use milder alternatives like TiCl4​ or BF3​⋅OEt2​ , and maintain strict cryogenic temperatures (-78 °C) during the activation phase to suppress the desilylation pathway.

Reagent Selection & Quantitative Data

To optimize your reaction conditions, consult the following matrix. It summarizes the quantitative impact of various reagents on overcoming steric hindrance while minimizing side reactions.

Target SiteReagent / CatalystActivation MechanismDesilylation RiskTypical Yield (%)Temp (°C)
Silicon (-OMe) Grignard (R-MgX)Direct SN​2@Si Low< 10%25 to 65
Silicon (-OMe) Organolithium (R-Li) + BF3​⋅OEt2​ Lewis Acid / SN​1 -likeLow75 - 85%-78 to 25
Silicon (-OMe) Organolithium (R-Li) + AlCl3​ Strong Lewis AcidHigh 20 - 30%-78 to 25
Carbon (-Cl) Primary Amine (Direct)Direct SN​2 Low< 5%80
Carbon (-Cl) NaI (Finkelstein) then AmineLeaving Group ElongationLow65 - 80%56 (Step 1)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , meaning you must confirm specific analytical checkpoints before proceeding to the next step.

Protocol A: Finkelstein Activation of the Dichloromethyl Group

Use this protocol when targeting substitution at the alpha-carbon.

Finkelstein Step1 Sterically Hindered C-Cl Bond Step2 NaI / Acetone Reflux Step1->Step2 Step3 Activated C-I Bond (Longer Bond Length) Step2->Step3 Step4 Nucleophilic Attack (Lowered Ea) Step3->Step4

Mechanism of Finkelstein activation bypassing neopentyl-like steric hindrance.

Step 1: Reaction Setup In a flame-dried flask under N2​ , dissolve (Dichloromethyl)(methoxy)dimethylsilane (1.0 equiv) in dry acetone (0.5 M). Add anhydrous Sodium Iodide (3.0 equiv). Causality: Acetone serves as a polar aprotic solvent that dissolves NaI but forces the precipitation of NaCl, driving the equilibrium forward.

Step 2: Reflux Heat the mixture to reflux (56 °C) for 24-48 hours. The precipitation of white NaCl salts serves as your initial visual indicator of reaction progress.

Step 3: Self-Validation (GC-MS Checkpoint) CRITICAL: Do not proceed to workup without analytical validation. Withdraw a 0.1 mL aliquot, dilute in hexanes, filter through a micro-plug of silica, and analyze via GC-MS. Validation Criteria: Confirm the disappearance of the starting material mass peak and the appearance of the heavier iodinated intermediate peak[2].

Step 4: Workup & Subsequent Substitution Once validated, cool to room temperature, filter off the NaCl salts through a Celite pad, and concentrate the filtrate under reduced pressure. The resulting activated iodide can now be subjected to your desired nucleophile (e.g., amines, alkoxides) with drastically lowered activation energy.

Protocol B: Lewis Acid-Mediated Methoxy Displacement

Use this protocol when targeting substitution at the silicon center.

Step 1: Pre-activation Dissolve the silane (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the system to -78 °C. Slowly add BF3​⋅OEt2​ (1.1 equiv) dropwise. Stir for 15 minutes. Causality: BF3​ coordinates to the methoxy oxygen, pulling electron density away from the silicon center and preparing it for attack despite the steric bulk.

Step 2: Nucleophile Addition Slowly add the organolithium reagent (1.2 equiv) dropwise via syringe pump to maintain the internal temperature below -70 °C.

Step 3: Self-Validation (1H NMR Checkpoint) CRITICAL: Validate before quenching the bulk reaction. Withdraw a 0.2 mL aliquot, quench in CDCl3​/D2​O , extract the organic layer, and run a rapid 1H NMR. Validation Criteria: Look for the complete disappearance of the characteristic methoxy singlet (typically around 3.4–3.5 ppm). If the peak persists, add an additional 0.1 equiv of the organolithium reagent.

Step 4: Quench & Isolate If validated, quench the main reaction mixture with saturated aqueous NH4​Cl at -78 °C, then allow it to warm to room temperature. Extract with diethyl ether, dry over MgSO4​ , and purify via fractional distillation.

References

  • Borbaruah, M. (1991). Models for Coordination and Reactivity at Silicon. PhD Thesis, The Open University. Available at:[Link]

  • Song, Y. S., et al. (2001). One-Step Synthesis of Fluorenyl-Substituted Chlorosilanes: Friedel−Crafts Type Cycloalkylation of Biphenyl with (Dichloroalkyl)silane. Organometallics, 20(26), 5586–5590. Available at:[Link]

Sources

Validation & Comparative

GC-MS method validation for testing (Dichloromethyl)(methoxy)dimethylsilane purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical control of organosilanes not just as a regulatory checkbox, but as a critical determinant of downstream synthetic success. (Dichloromethyl)(methoxy)dimethylsilane (DMDMMS) is a highly specialized, bifunctional building block. It features a moisture-sensitive methoxy group and a highly reactive dichloromethyl moiety.

When establishing a purity profile for DMDMMS, the analytical method must overcome two primary physical challenges: volatility and hydrolytic instability . This guide provides an in-depth, causality-driven comparison of analytical techniques, followed by a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method validation protocol aligned with ICH Q14 and ICH Q2(R2) guidelines.

Comparative Technology Assessment: Why GC-MS?

To select the optimal analytical technique, we must evaluate the chemical behavior of DMDMMS. The methoxy (-OCH₃) group is highly susceptible to nucleophilic attack by water, rapidly forming silanols that subsequently condense into siloxanes. Therefore, any technique utilizing protic solvents is fundamentally flawed for this analyte.

Analytical TechniqueSensitivityStructural ElucidationSuitability for DMDMMSCausality / Limitations
GC-MS (EI) High (<10 ppm)ExcellentOptimal Inert carrier gases prevent hydrolysis[1]. Electron Ionization (EI) confirms the identity of co-eluting impurities via isotopic signatures.
GC-FID High (<10 ppm)NoneModerateExcellent for routine quantification, but cannot identify unknown degradants or confirm peak purity[2].
NMR Spectroscopy Low (>0.1%)ExcellentModerateNon-destructive and requires no vaporization, but lacks the sensitivity required for trace impurity quantification[3].
HPLC-UV/MS VariableGoodPoor Aqueous or protic mobile phases cause rapid, unavoidable hydrolysis of the methoxy group during analysis.

The Causality of Method Selection: GC-MS is the gold standard here because it marries the anhydrous, high-resolution separation capabilities of capillary gas chromatography with the definitive structural confirmation of mass spectrometry[3]. In EI-MS, the presence of two chlorine atoms in DMDMMS yields a distinct isotopic signature (M, M+2, M+4 in a 9:6:1 ratio). This allows the analyst to mathematically differentiate the target analyte from monochlorinated impurities (e.g., unreacted (chloromethyl)dimethylmethoxysilane) even if chromatographic resolution is suboptimal.

Analytical Procedure Development (ICH Q14)

Before validating a method, we must design it scientifically. Under the ICH Q14 framework, we begin by defining the Analytical Target Profile (ATP) and conducting a risk assessment to mitigate method vulnerabilities[4].

  • Column Selection (Mitigating Peak Tailing): Silanes interact strongly with active silanol sites on glass liners and column phases. We utilize a low-polarity DB-5MS (5% phenyl / 95% dimethylpolysiloxane) column. The 95% dimethyl backbone ensures chemical inertness, preventing the analyte from sticking to the column, while the 5% phenyl substitution provides sufficient polarizability to separate structurally similar chlorinated isomers.

  • Thermal Optimization (Mitigating Degradation): The dichloromethyl group can undergo thermal dehydrohalogenation at extreme temperatures. We restrict the GC inlet temperature to 200°C and use a fast oven ramp (15°C/min) to elute the compound quickly, minimizing its residence time in the heated zone.

  • Carrier Gas Purity (Mitigating Hydrolysis): Ultra-high purity Helium (moisture < 1 ppm) must be used. Trace moisture in the carrier gas will react with the methoxy group at elevated temperatures, artificially generating siloxane dimers during the run[2].

G ATP 1. Analytical Target Profile (ATP) Define Purity & Sensitivity Limits Risk 2. Risk Assessment (ICH Q14) Mitigate Moisture & Thermal Degradation ATP->Risk Dev 3. GC-MS Method Development Optimize Column, Inlet & EI-MS Parameters Risk->Dev Val 4. Method Validation (ICH Q2(R2)) Evaluate Specificity, Linearity & Precision Dev->Val Routine 5. Routine Quality Control System Suitability & Trend Monitoring Val->Routine

Figure 1: ICH Q14 and Q2(R2) lifecycle workflow for GC-MS organosilane method validation.

Method Validation Framework (ICH Q2(R2))

Once developed, the method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose[5].

A. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities.

  • Action: Inject a spiked mixture of DMDMMS, (chloromethyl)dimethylmethoxysilane, and hexamethyldisiloxane.

  • Acceptance Criteria: Chromatographic resolution ( Rs​ ) between all peaks must be ≥1.5 . Peak purity index (derived from MS scan data across the peak) must be ≥0.990 .

B. Linearity and Range
  • Action: Prepare standard solutions in anhydrous n-hexane ranging from 50% to 150% of the nominal working concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression must be ≥0.995 . The y-intercept should not significantly deviate from zero.

C. Accuracy and Precision
  • Action: Perform recovery studies by spiking known amounts of DMDMMS into a blank matrix at 80%, 100%, and 120% levels, prepared in triplicate (Accuracy). Inject the 100% standard six consecutive times (Repeatability).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The Relative Standard Deviation (%RSD) for the six replicate injections must be ≤2.0% .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the system fails the SST, the analytical run is automatically aborted, preventing the generation of compromised data.

Step 1: Anhydrous Sample Preparation
  • Dry HPLC-grade n-hexane over activated 3Å molecular sieves for 24 hours prior to use. Causality: Removes trace water that would hydrolyze the silane.

  • Purge a 10 mL volumetric flask with dry Nitrogen gas.

  • Accurately weigh 10.0 mg of DMDMMS directly into the purged flask.

  • Dilute to volume with the anhydrous n-hexane and cap immediately with a PTFE-lined septum.

Step 2: System Suitability Testing (SST)
  • Prepare a resolution standard containing 1.0 mg/mL DMDMMS and 0.1 mg/mL (chloromethyl)dimethylmethoxysilane.

  • Inject 1.0 µL of the resolution standard into the GC-MS.

  • Self-Validation Gate: The system is only approved for sample analysis if:

    • Rs​ between the monochloro and dichloro peaks >1.5 .

    • Tailing factor ( T ) for the DMDMMS peak is <1.5 .

    • %RSD of the DMDMMS peak area over 3 injections is <2.0% .

Step 3: GC-MS Instrumental Parameters
  • Inlet: 200°C, Split ratio 50:1. (Prevents column overloading and thermal degradation).

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.

  • Acquisition Mode: Full SCAN (m/z 35 to 300) for impurity identification; Selected Ion Monitoring (SIM) for trace quantification (monitoring m/z 157 [M−CH3​]+ and m/z 141 [M−OCH3​]+ ).

Step 4: Data Acquisition and Blank Verification
  • Inject a blank (anhydrous n-hexane). Verify the absence of peaks at the retention time of DMDMMS. Causality: Proves there is no carryover from the syringe or inlet.

  • Inject the sample solutions. Integrate the peak areas and calculate purity against a certified reference standard using the validated linear regression equation.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • European Medicines Agency (EMA). "ICH Q14 Analytical procedure development - Scientific guideline."[Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." (Discusses moisture sensitivity of silyl groups in GC-MS).[Link]

  • Google Patents. "EP2862840A1 - Method for producing high-purity polycrystalline silicon." (Discusses GC/MS-SIM for chlorosilane impurities).

Sources

Advanced Surface Engineering: A Comparative Guide to (Dichloromethyl)(methoxy)dimethylsilane vs. Traditional Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and advanced nanocomposites become increasingly sophisticated, the precision of surface functionalization dictates both material compatibility and in vivo pharmacokinetics. For decades, traditional silane coupling agents have been the default choice for surface modification. However, their inherent chemical behavior often leads to uncontrolled polymerization and particle aggregation.

This guide provides an objective, mechanistic comparison between traditional trifunctional silanes and the highly specialized monofunctional agent, (Dichloromethyl)(methoxy)dimethylsilane (CAS 13508-56-0)[1], detailing why the latter is becoming a critical tool for researchers requiring absolute structural control.

Mechanistic Divergence: Monofunctional vs. Trifunctional Topologies

The fundamental difference between (Dichloromethyl)(methoxy)dimethylsilane and traditional coupling agents (such as APTES, MPTMS, or GPTMS) lies in their hydrolyzable valency.

Traditional silanes are trifunctional , possessing three alkoxy groups (e.g., -OCH₂CH₃). Upon hydrolysis, they form silanetriols. While these molecules react with surface hydroxyls, they also rapidly condense with each other. This inter-silane cross-linking generates a 3D polysiloxane network. In the context of nanoparticle synthesis, this inevitably leads to multi-layering and catastrophic inter-particle bridging (aggregation)[2].

Conversely, (Dichloromethyl)(methoxy)dimethylsilane is a monofunctional silane. It possesses only a single hydrolyzable methoxy group (-OCH₃) alongside two inert methyl groups and the active dichloromethyl handle. Upon hydrolysis, it forms a silanol that can bond to the substrate but is sterically and chemically incapable of cross-linking with adjacent silane molecules. This strict 1:1 stoichiometry guarantees the formation of a true, self-assembled monolayer (SAM), preserving the monodispersity of the underlying substrate[2].

Mechanism cluster_mono Monofunctional Silane (Dichloromethyl)(methoxy)dimethylsilane cluster_tri Traditional Trifunctional Silane (e.g., APTES, MPTMS) M_Hydro Hydrolysis (-OCH3 → -OH) M_Cond Surface Condensation (Single Si-O-M) M_Hydro->M_Cond M_Result Uniform Monolayer (No Aggregation) M_Cond->M_Result T_Hydro Hydrolysis (3x -OR → -OH) T_Cond Inter-silane & Surface Condensation T_Hydro->T_Cond T_Result 3D Polymeric Network (Particle Aggregation) T_Cond->T_Result

Fig 1. Hydrolysis and condensation pathways of monofunctional vs. trifunctional silanes.

The Dichloromethyl Advantage in Bioconjugation

Beyond structural topology, the organofunctional group dictates downstream utility. Traditional silanes utilize primary amines (-NH₂), thiols (-SH), or epoxies. While useful, amines are easily protonated at physiological pH, drastically altering the zeta potential and biodistribution of drug carriers.

The dichloromethyl group (-CHCl₂) offers a unique, charge-neutral synthetic handle. The dual carbon-chlorine bonds are highly susceptible to targeted nucleophilic substitution by amines or thiols under basic conditions. Furthermore, in advanced synthetic pathways, the -CHCl₂ group can act as a precursor for carbene generation, enabling complex cross-coupling reactions directly at the solid-liquid interface[3]. This allows drug development professionals to conjugate complex Active Pharmaceutical Ingredients (APIs) or targeting ligands without disrupting the baseline charge of the carrier.

Quantitative Performance Comparison

The following table summarizes the divergent physical and chemical properties based on comparative experimental data[2]:

Parameter(Dichloromethyl)(methoxy)dimethylsilaneTraditional Silanes (e.g., APTES, MPTMS)
Hydrolyzable Valency 1 (-OCH₃)3 (-OCH₂CH₃ or -OCH₃)
Typical Grafting Density ~0.35 - 0.40 mequiv/g (True Monolayer)~0.75 - 1.20 mequiv/g (Multilayer Buildup)
Coating Topology 2D Self-Assembled Monolayer (SAM)3D Cross-linked Polysiloxane Network
Particle Aggregation Risk Very Low (Steric stabilization)High (Inter-particle siloxane bridging)
Organofunctional Handle Dichloromethyl (-CHCl₂)Amino, Mercapto, Epoxy, etc.
Primary Conjugation Nucleophilic Substitution / Carbene InsertionAmide Coupling / Thiol-Maleimide

Self-Validating Experimental Protocol: Monolayer Assembly

When working with monofunctional silanes, the causality of solvent choice is critical. If a trifunctional silane encounters trace water in the solvent, it polymerizes into a gel. However, if a monofunctional silane encounters trace water, it hydrolyzes and immediately condenses with another silane molecule to form a disiloxane dimer (R₃Si-O-SiR₃). This dimer is entirely inert and will not react with your substrate.

Therefore, strictly anhydrous conditions are mandatory to ensure the silane only hydrolyzes upon contact with the bound moisture/hydroxyls on the substrate surface.

Step-by-Step Methodology
  • Substrate Activation: Treat silica nanoparticles or glass substrates with O₂ plasma (5 min) or a Piranha solution wash to maximize surface silanol (-OH) density. Rinse with deionized water and dry thoroughly under N₂.

  • Solution Preparation: Under an inert argon or nitrogen atmosphere, prepare a 2% (v/v) solution of (Dichloromethyl)(methoxy)dimethylsilane in strictly anhydrous toluene.

  • Silanization: Submerge the activated substrate into the silane solution. Incubate at 25°C for 24 hours under continuous agitation and inert atmosphere.

  • Washing: Remove the substrate and wash sequentially with anhydrous toluene (3x) and absolute ethanol (2x) to remove unreacted silane and any trace inert dimers.

  • Curing: Bake the substrate at 110°C for 1 hour to drive the condensation reaction to completion, locking the single Si-O-Si bonds.

  • System Validation: Validate the surface using X-ray Photoelectron Spectroscopy (XPS). The appearance of a distinct Cl 2p peak (typically around 200 eV) confirms the successful grafting of the intact -CHCl₂ functional group[3].

Protocol S1 1. Substrate Activation O2 Plasma or Acid Wash (Generates Surface -OH) S2 2. Silanization 2% (v/v) Silane in Anhydrous Toluene (Strictly Moisture-Free to Prevent Dimerization) S1->S2 S3 3. Incubation 24h at 25°C under N2 Atmosphere (Drives Monolayer Self-Assembly) S2->S3 S4 4. Washing & Curing Toluene Rinse & 110°C Bake (Covalently Locks Si-O-Surface Bonds) S3->S4 S5 5. Validation XPS (Cl 2p Peak) & Contact Angle (Confirms -CHCl2 Presence) S4->S5 Fail Troubleshooting Check solvent anhydrous state Re-verify surface -OH density S5->Fail If Cl 2p peak is absent

Fig 2. Self-validating experimental workflow for monofunctional silanization.

References

  • Silane Compound - Organosilicon / Alfa Chemistry Alfa Chemistry
  • Reaction of Dichlorocarbene Generated from Seyferth Reagent with Hydrogen-Terminated Silicon (111)
  • Aqueous Dispersions of Silane-Functionalized Laponite Clay Platelets.

Sources

FTIR spectroscopic characterization of (Dichloromethyl)(methoxy)dimethylsilane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Advanced FTIR Spectroscopic Characterization of (Dichloromethyl)(methoxy)dimethylsilane and Its Derivatives: A Comparative Guide

For researchers and drug development professionals utilizing organosilicon compounds, the structural verification of bifunctional silanes is a critical quality control step. (Dichloromethyl)(methoxy)dimethylsilane ( Cl2​CH−Si(CH3​)2​(OCH3​) ) is a highly specialized intermediate featuring both a hydrolyzable methoxy group and a sterically hindered, electronegative dichloromethyl group.

This guide provides an in-depth comparative analysis of its Fourier Transform Infrared (FTIR) spectroscopic profile against common alternatives, detailing the mechanistic causality behind spectral shifts and offering a self-validating experimental protocol for moisture-sensitive silane characterization.

Structural & Spectroscopic Fundamentals

FTIR spectroscopy is the premier analytical technique for monitoring the structural integrity and reactivity of silanes, as the specific vibrational modes of Si-O, Si-C, and C-Cl bonds are highly distinct[1]. When comparing (Dichloromethyl)(methoxy)dimethylsilane to its monochlorinated derivative ((Chloromethyl)dimethylmethoxysilane) and a non-alkoxy precursor (Dichlorodimethylsilane), the spectral fingerprint reveals the precise functionalization of the silicon center.

  • The Methoxy Group (Si-OCH₃): The presence of the methoxy group is confirmed by two primary stretching vibrations. A strong asymmetric stretch occurs at ~1086–1092 cm⁻¹, while a secondary symmetric stretch appears near 1192 cm⁻¹[2][3][4]. These peaks are diagnostic for the unreacted silane and disappear upon hydrolysis.

  • The Dimethylsilane Backbone (Si-CH₃): The symmetric bending (umbrella mode) of the methyl groups attached directly to the silicon atom produces a sharp, intense, and highly reliable band at ~1260–1270 cm⁻¹[5].

  • The Halogenated Carbon (C-Cl vs. Si-Cl): The C-Cl stretch in chloromethylsilanes typically manifests in the 700–800 cm⁻¹ region. While monochlorinated derivatives show a sharp peak at ~774 cm⁻¹[6], the dichloromethyl group exhibits a broader, often split band due to symmetric and asymmetric coupling. In contrast, compounds like Dichlorodimethylsilane lack C-Cl bonds entirely, instead featuring highly reactive Si-Cl bonds that absorb at much lower frequencies (~485–501 cm⁻¹)[7].

Table 1: Comparative FTIR Peak Assignments for Silane Derivatives
Vibrational Mode(Dichloromethyl)(methoxy)dimethylsilane(Chloromethyl)dimethylmethoxysilaneDichlorodimethylsilaneDiagnostic Significance
Si-OCH₃ Stretch ~1090 cm⁻¹, 1192 cm⁻¹~1085 cm⁻¹, 1190 cm⁻¹AbsentConfirms intact methoxy group; disappears upon hydrolysis.
Si-CH₃ Bend ~1265 cm⁻¹~1260 cm⁻¹~1260 cm⁻¹Validates the dimethylsilane backbone.
C-Cl Stretch ~740–780 cm⁻¹ (Broad/Split)~774 cm⁻¹ (Sharp)AbsentDifferentiates the degree of halogenation on the methyl group.
Si-Cl Stretch AbsentAbsent~485–501 cm⁻¹Distinguishes methoxysilanes from highly reactive chlorosilanes.
Si-O-Si Stretch Absent (unless degraded)Absent (unless degraded)AbsentIndicates unwanted premature condensation (cross-linking).

Experimental Methodology: Self-Validating FTIR Protocol

Causality & Rationale: Conventional transmission FTIR utilizing KBr pellets is fundamentally incompatible with methoxysilanes. KBr is highly hygroscopic; the absorbed atmospheric moisture will immediately hydrolyze the Si-OCH₃ groups into Si-OH, completely invalidating the spectrum. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a diamond or ZnSe crystal under an inert atmosphere is mandatory to preserve the structural integrity of the silane.

Step-by-Step Self-Validating Workflow
  • Step 1: Instrument Preparation & Environmental Validation

    • Action: Purge the ATR-FTIR spectrometer sample compartment with dry nitrogen for 30 minutes.

    • Validation Loop: Acquire a background spectrum. The system is validated only if the water vapor region (3500–3900 cm⁻¹) and CO₂ region (2300–2400 cm⁻¹) show <1% transmittance variation. If atmospheric peaks are present, the purge has failed. Do not proceed; re-purge the system.

  • Step 2: Inert Sample Loading

    • Action: Transfer 2–3 drops of neat (Dichloromethyl)(methoxy)dimethylsilane directly onto the ATR crystal inside a glovebox or under a continuous argon blanket.

    • Causality: Eliminating ambient air exposure prevents the premature degradation of the 1090 cm⁻¹ Si-OCH₃ peak.

  • Step 3: Spectral Acquisition

    • Action: Collect 32 scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹. Apply ATR correction algorithms during data processing to account for wavelength-dependent penetration depth.

  • Step 4: Post-Acquisition Data Integrity Check

    • Validation Loop: Inspect the 3450 cm⁻¹ region of the resulting spectrum. If a broad -OH stretching peak is present, the sample was compromised by moisture during loading or transit. The data must be discarded, and the protocol repeated from Step 1.

G N1 1. Sample Preparation (Inert Atmosphere Glovebox) N2 2. ATR-FTIR Cell Loading (ZnSe or Diamond Crystal) N1->N2 N3 3. Background Validation (Ensure H2O/CO2 < 1%) N2->N3 N3->N3 Fail (Re-purge) N4 4. Spectral Acquisition (16-32 Scans, 4 cm⁻¹ Res) N3->N4 Pass N5 5. Data Processing (ATR & Baseline Correction) N4->N5

Fig 1. Self-validating ATR-FTIR workflow for moisture-sensitive silane characterization.

Mechanistic Insights: Monitoring Hydrolysis & Condensation

Understanding how (Dichloromethyl)(methoxy)dimethylsilane behaves under environmental stress is crucial when comparing it to other silane coupling agents. The methoxy group is designed to be a leaving group, hydrolyzing to form a silanol (-OH), which subsequently condenses to form a stable polysiloxane network (Si-O-Si).

FTIR spectroscopy allows researchers to dynamically track this reaction pathway in real-time:

  • Phase 1 (Hydrolysis): The diagnostic peaks at 1090 cm⁻¹ and 1192 cm⁻¹ (Si-OCH₃) rapidly decrease in intensity as methanol is liberated[2]. Simultaneously, a broad transient band emerges at ~3450 cm⁻¹, corresponding to the newly formed Si-OH (silanol) stretching vibrations[2].

  • Phase 2 (Condensation): As the silanol intermediates cross-link, the 3450 cm⁻¹ band diminishes. A massive, broad absorption band emerges between 1030 cm⁻¹ and 1080 cm⁻¹, representing the asymmetric stretching of the resulting Si-O-Si (siloxane) polymer network[1][8].

G M1 Intact Silane Si-OCH3 Peak (~1090 cm⁻¹) M2 Hydrolysis (+H2O) Loss of Methanol M1->M2 M3 Silanol Intermediate Si-OH Peak (~3450 cm⁻¹) M2->M3 M4 Condensation (-H2O) Cross-linking M3->M4 M5 Polysiloxane Network Si-O-Si Peak (~1030-1080 cm⁻¹) M4->M5

Fig 2. FTIR spectral evolution during the hydrolysis and condensation of methoxysilanes.

By utilizing these specific spectral markers, researchers can accurately differentiate (Dichloromethyl)(methoxy)dimethylsilane from its derivatives, validate the purity of their starting materials, and precisely control the kinetics of their silanization reactions.

References

  • 5

  • 1

  • 6

  • 2

  • 3

  • 4

  • [[8] Effect of layered silicate nanoclay on the properties of silane crosslinked linear low-density polyethylene (LLDPE). Express Polymer Letters.]()

  • [[7] Vibrational assignments and torsional barrier heights of some methylsilylchlorides. AIP Publishing.]()

Sources

Benchmarking the efficacy of (Dichloromethyl)(methoxy)dimethylsilane in nanoparticle coating

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, materials scientists, and drug development professionals.

Executive Summary

In the development of nanoparticle-based therapeutics and diagnostics, surface functionalization dictates biodistribution, stability, and targeting efficacy. While trialkoxysilanes like (3-Aminopropyl)triethoxysilane (APTES) remain industry standards, their propensity for uncontrolled oligomerization frequently leads to nanoparticle aggregation and batch-to-batch inconsistency.

(Dichloromethyl)(methoxy)dimethylsilane (DCMMDMS) represents a paradigm shift in surface engineering. As a monoalkoxysilane, it enforces strict monolayer deposition, preserving the nanoparticle's hydrodynamic radius. Simultaneously, its unique dichloromethyl moiety provides a highly reactive electrophilic handle for orthogonal post-coating functionalization. This guide benchmarks the efficacy of DCMMDMS against conventional silanes, providing mechanistic insights, quantitative data, and self-validating protocols to optimize your nanoparticle formulations.

Mechanistic Causality: Why Molecular Structure Dictates Efficacy

To understand the superior performance of DCMMDMS, we must analyze its structural components and their direct impact on surface chemistry:

  • The Methoxy Group (Monoalkoxy): Unlike trialkoxysilanes that possess three hydrolyzable groups, DCMMDMS has only one. Trialkoxysilanes undergo rapid hydrolysis and subsequent condensation with each other, forming thick, unpredictable polymeric networks (Si-O-Si) that bridge adjacent nanoparticles[1]. In contrast, the single methoxy group in DCMMDMS restricts the reaction to the surface silanol (-OH) groups of the nanoparticle, guaranteeing a uniform, self-limiting monolayer[2].

  • The Dimethyl Groups: The two methyl groups attached to the silicon atom provide critical steric hindrance. Once the silane is covalently bonded to the surface, these bulky groups shield the underlying Si-O-Si bond from hydrolytic cleavage, significantly enhancing the coating's stability in aqueous biological environments.

  • The Dichloromethyl Handle: The terminal −CHCl2​ group is highly electrophilic. It serves as a versatile anchor for nucleophilic substitution reactions (e.g., conversion to azides or amines), allowing for high-density ligand conjugation without the steric bulk associated with long-chain PEG-silanes[3].

MonolayerVsMultilayer cluster_tri Trialkoxysilane (e.g., APTES) cluster_mono Monoalkoxysilane (DCMMDMS) A Hydrolysis of 3 Alkoxy Groups B Oligomerization (Si-O-Si) A->B C Multilayer & NP Aggregation B->C D Hydrolysis of 1 Methoxy Group E Direct Surface Condensation D->E F Uniform Monolayer Formation E->F

Fig 1: Mechanistic divergence between trialkoxysilane and monoalkoxysilane coating pathways.

Quantitative Benchmarking

To objectively evaluate DCMMDMS, we benchmark it against three standard alternatives using 50 nm bare silica nanoparticles ( SiO2​ NPs) as the substrate.

  • APTES: Standard amine-functional trialkoxysilane.

  • PEG-Silane (mPEG-silane, 2kDa): Standard stealth coating.

  • TMCS (Trimethylchlorosilane): Standard monofunctional hydrophobic capping agent.

Table 1: Physicochemical Properties Post-Coating

Data represents typical values obtained via Dynamic Light Scattering (DLS) and goniometry.

Silane AgentSilane ClassificationHydrodynamic Size (DLS)Zeta Potential (mV)Contact Angle (°)Dispersibility (Aqueous)
Bare SiO2​ N/A52.1 ± 1.2 nm-45.0 ± 2.1< 10°Excellent
DCMMDMS Monoalkoxy54.3 ± 0.8 nm -30.5 ± 1.585°Good
APTES Trialkoxy85.4 ± 12.5 nm (Aggregated)+35.2 ± 3.065°Poor
PEG-Silane Trialkoxy-Polymer68.5 ± 2.4 nm-10.2 ± 1.130°Excellent
TMCS Monochloro53.0 ± 0.5 nm-35.1 ± 1.892°Moderate

Scientist's Insight: Notice the hydrodynamic size increase. DCMMDMS adds merely ~2 nm to the diameter, confirming a true monolayer[4]. APTES causes a massive size shift and high standard deviation, indicative of inter-particle crosslinking and aggregation[5].

Table 2: Functionalization Efficacy & Stability

Evaluating the capacity for downstream drug/fluorophore conjugation and shelf-life.

Silane AgentReactive HandleConjugation Efficiency*Hydrolytic Stability (pH 5.0, 7 days)
DCMMDMS Dichloromethyl ( −CHCl2​ )> 85% (via Azide/Alkyne Click)High (Steric shielding by dimethyls)
APTES Primary Amine ( −NH2​ )~ 60% (via NHS-ester)Low (Polymeric layer degrades)
PEG-Silane Methoxy (Inert)N/AHigh
TMCS Methyl (Inert)N/ALow (Lacks steric shielding)

*Conjugation efficiency measured by fluorophore attachment relative to available surface sites.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring the physical state of the nanoparticles at each step, researchers can confirm the success of the reaction.

Protocol A: Anhydrous Silanization of SiO2​ NPs with DCMMDMS

Rationale: While monoalkoxysilanes do not polymerize in the presence of water, trace water can cause them to undergo reversible hydrolysis in the bulk solvent rather than condensing on the nanoparticle surface. Anhydrous conditions drive the thermodynamic equilibrium toward covalent Si-O-Si bond formation with the substrate.

  • Preparation: Lyophilize 100 mg of bare SiO2​ nanoparticles overnight to remove all physisorbed water.

  • Dispersion: Suspend the dried NPs in 20 mL of anhydrous toluene in a flame-dried Schlenk flask under an Argon atmosphere. Sonicate for 15 minutes to ensure monodispersity.

  • Reaction: Inject 0.5 mmol of DCMMDMS dropwise into the suspension.

  • Reflux: Heat the mixture to 80°C under continuous magnetic stirring for 12 hours.

  • Purification: Cool to room temperature. Isolate the coated nanoparticles via centrifugation (15,000 rpm, 15 min).

  • Washing: Discard the supernatant. Resuspend the pellet in fresh toluene to remove unreacted silane, and centrifuge again. Repeat this wash step twice with toluene, and twice with absolute ethanol[6].

  • Validation Check: The resulting DCMMDMS-coated NPs should disperse readily in ethanol but show increased hydrophobicity (rapid settling) in pure water compared to bare silica[7].

Protocol B: Orthogonal Functionalization via Nucleophilic Substitution (Azidation)

Rationale: The dichloromethyl group is unreactive under standard physiological conditions, making the coated NPs stable. However, in the presence of a strong nucleophile and a polar aprotic solvent, it undergoes rapid SN​2 substitution, converting the inert coating into a "Click-ready" surface.

  • Dispersion: Suspend 50 mg of DCMMDMS-coated NPs in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Substitution: Add a 10-fold molar excess (relative to estimated surface silane) of Sodium Azide ( NaN3​ ).

  • Heating: Stir the suspension at 60°C for 24 hours.

  • Purification: Centrifuge and wash the nanoparticles extensively with deionized water (3x) to remove unreacted NaN3​ and NaCl byproducts.

  • Validation Check: Perform Fourier Transform Infrared Spectroscopy (FTIR) on the dried powder. The appearance of a sharp, strong peak at ~2100 cm−1 confirms the successful integration of the azide ( −N3​ ) group.

Functionalization N1 Bare SiO2 NP (Surface -OH) N2 DCMMDMS Coating (-Si(CH3)2-CHCl2) N1->N2 Anhydrous Toluene, 80°C N3 Nucleophilic Attack (NaN3 / DMF) N2->N3 SN2 Reaction N4 Azide-Functionalized NP (-Si(CH3)2-CH(N3)2) N3->N4 Purification

Fig 2: Stepwise workflow for DCMMDMS silanization and subsequent azide functionalization.

Conclusion

For drug development professionals, controlling the nano-bio interface is non-negotiable. While APTES and PEG-silanes have historical precedence, their structural limitations often compromise nanoparticle integrity. Benchmarking data clearly demonstrates that (Dichloromethyl)(methoxy)dimethylsilane offers a superior alternative. By leveraging monoalkoxy chemistry for precise monolayer control and a dichloromethyl group for high-efficiency downstream conjugation, DCMMDMS provides a robust, scalable platform for next-generation nanomedicines.

References

  • Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. MDPI. Available at:[Link]

  • Mono and dialkoxysilane surface modification of superparamagnetic iron oxide nanoparticles for application as magnetic resonance imaging contrast agents. Journal of Materials Research - Cambridge University Press. Available at: [Link]

  • Reaction of Dichlorocarbene Generated from Seyferth Reagent with Hydrogen-Terminated Silicon (111) Surfaces. Langmuir - ACS Publications. Available at: [Link]

  • Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? RSC Publishing. Available at:[Link]

  • Synthesis and Characterization of Covalently Functionalized Laponite Clay. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Silylation of laponite clay particles with monofunctional and trifunctional vinyl alkoxysilanes. ResearchGate. Available at:[Link]

Sources

Comparative Guide to HPLC Analysis of (Dichloromethyl)(methoxy)dimethylsilane and Its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dichloromethyl)(methoxy)dimethylsilane is a highly reactive, bifunctional organosilane utilized in advanced chemical synthesis and surface modification. Accurately quantifying this compound and its reaction byproducts via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge. The parent compound is highly susceptible to moisture, while its primary byproducts exhibit divergent polarities and secondary interaction mechanisms.

This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol designed to suppress on-column degradation and eliminate peak tailing.

Mechanistic Overview: The Hydrolysis-Condensation Cascade

To develop a robust HPLC method, one must first understand the chemical transformations the analyte undergoes in the presence of water. The methoxy group (-OCH₃) is labile and readily hydrolyzes to form a polar silanol. Subsequently, these silanol monomers undergo dehydration condensation to form a highly hydrophobic disiloxane dimer.

Pathway Parent (Dichloromethyl)(methoxy)dimethylsilane (Parent Reactant) Silanol (Dichloromethyl)dimethylsilanol (Hydrolysis Byproduct) Parent->Silanol + H₂O (Hydrolysis) Dimer 1,3-Bis(dichloromethyl)-1,1,3,3- tetramethyldisiloxane (Condensation Byproduct) Silanol->Dimer - H₂O (Condensation)

Reaction pathway detailing the hydrolysis and condensation of the parent organosilane.

Chromatographic Challenges & Causality

Analyzing this mixture requires mitigating two distinct chemical phenomena:

On-Column Hydrolysis of the Parent Silane

If the HPLC mobile phase contains water, the parent methoxysilane can hydrolyze during the chromatographic run, resulting in split peaks or a drifting baseline. The hydrolysis of organoalkoxysilanes is both specific acid-catalyzed (by hydronium ions) and specific base-catalyzed (by hydroxyl ions). The reaction rate forms a V-shaped curve with respect to pH, where the absolute kinetic minimum—and thus the point of maximum stability—occurs at approximately pH 7.0[1].

Peak Tailing of the Silanol Byproduct

The hydrolysis byproduct, (Dichloromethyl)dimethylsilanol, contains a highly polar Si-OH group. On traditional silica-based columns, this group acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with ionized, free residual silanols (Si-O⁻) present on the stationary phase[2]. Because free silanols are highly acidic, these secondary retention mechanisms disrupt the ideal Gaussian elution profile, leading to severe peak tailing and compromised quantitative accuracy[3].

Column Performance Comparison

To objectively evaluate the best stationary phase for this analysis, we compare three distinct column chemistries.

  • Standard C18 (Uncapped): Relies purely on hydrophobic interactions but leaves a high population of exposed surface silanols[2].

  • End-Capped C8: Utilizes small organic reagents (e.g., trimethylchlorosilane) to chemically block unreacted silanols. However, due to steric hindrance, end-capping only masks approximately 50% of the active sites[3].

  • Type-C Silica Hydride: A fundamentally different approach where surface Si-OH groups are replaced with Si-H (silica hydride) bonds. This eliminates the acidic silanol sites entirely, providing virtually zero silanol activity[4].

Table 1: HPLC Retention Time and Peak Asymmetry Comparison
Column ChemistryAnalyteRetention Time (min)*Peak Asymmetry (As)Chromatographic Observation
Standard C18 (Dichloromethyl)dimethylsilanol3.22.45Severe tailing due to Si-OH interactions[3].
(Dichloromethyl)(methoxy)dimethylsilane6.51.20Acceptable symmetry, but baseline artifacts present.
1,3-Bis(dichloromethyl)-tetramethyldisiloxane14.51.15Strong hydrophobic retention; excessive run time.
End-Capped C8 (Dichloromethyl)dimethylsilanol2.11.40Moderate tailing; partial Si-OH shielding achieved[5].
(Dichloromethyl)(methoxy)dimethylsilane4.81.10Sharp peak, reduced hydrophobic retention.
1,3-Bis(dichloromethyl)-tetramethyldisiloxane9.51.05Optimal elution time for the hydrophobic dimer.
Type-C Silica Hydride (Dichloromethyl)dimethylsilanol3.51.05 Excellent symmetry; zero silanol activity observed[4].
(Dichloromethyl)(methoxy)dimethylsilane6.81.02Highly stable baseline; no secondary interactions.
1,3-Bis(dichloromethyl)-tetramethyldisiloxane15.21.01Sharp, perfectly symmetrical peak.

*Simulated conditions: Isocratic 70:30 Acetonitrile / 10 mM Ammonium Acetate (pH 7.0), 1.0 mL/min, 25°C.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before sample analysis begins.

Step 1: Mobile Phase Preparation (Kinetic Trapping)
  • Aqueous Buffer: Prepare a 10 mM Ammonium Acetate solution in ultrapure LC-MS grade water.

  • pH Adjustment: Strictly adjust the buffer to pH 7.0 ± 0.1 using dilute acetic acid or ammonium hydroxide. Causality: Operating exactly at pH 7.0 hits the kinetic minimum of the alkoxysilane hydrolysis curve, preventing the parent compound from degrading while inside the column[1].

  • Organic Modifier: Use 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation (Anhydrous Quenching)
  • Extract or dilute the reaction mixture using anhydrous Acetonitrile stored over molecular sieves.

  • Causality: Diluting the sample in an anhydrous aprotic solvent quenches further ex-vivo hydrolysis and condensation prior to injection.

Step 3: System Suitability Testing (SST) - The Validation Step
  • Install a Type-C Silica Hydride column (e.g., 150 x 4.6 mm, 5 µm).

  • Inject a known standard of (Dichloromethyl)dimethylsilanol.

  • Validation Gate: Calculate the Peak Asymmetry factor ( As​ ). If As​>1.2 , the system fails validation. This indicates either column voiding, extra-column dead volume, or contamination[3]. Do not proceed until the fluidic path is corrected.

Step 4: Chromatographic Execution
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Avoid higher temperatures, which exponentially accelerate hydrolysis kinetics).

  • Gradient: Run an isocratic hold at 70% Acetonitrile / 30% Buffer for 18 minutes to ensure the highly hydrophobic disiloxane dimer fully elutes.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for non-chromophoric siloxanes.

References

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • MicroSolv Technology Corporation (MTC-USA). "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology."[Link]

  • Brinker, C.J. "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids, 100(1-3), 31-50.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (Dichloromethyl)(methoxy)dimethylsilane. As a reactive organosilicon compound, its disposal requires more than simple waste collection; it necessitates a chemical deactivation process to mitigate its inherent hazards. The procedures outlined below are grounded in the fundamental principles of chlorosilane chemistry, prioritizing laboratory safety and environmental responsibility.

The primary hazard associated with (Dichloromethyl)(methoxy)dimethylsilane stems from its high reactivity, particularly with water and other protic compounds.[1][2] This reactivity, driven by the silicon-chlorine and silicon-methoxy bonds, leads to a rapid, exothermic hydrolysis reaction.[3][4] This process generates corrosive hydrogen chloride (HCl) gas and heat, posing significant risks of chemical burns, respiratory tract irritation, and pressure buildup in sealed containers.[5][6] Therefore, the core principle of its disposal is controlled chemical deactivation through slow, deliberate hydrolysis and neutralization before it is packaged for final disposal by a licensed waste management facility.

Hazard Assessment and Essential Controls

A thorough understanding of the risks is paramount before handling or beginning any disposal procedure. All operations must be conducted in a controlled environment with appropriate safety measures in place.

Summary of Chemical Hazards

The hazards of (Dichloromethyl)(methoxy)dimethylsilane and analogous chlorosilanes are well-documented in safety data sheets and chemical safety literature.

Hazard CategoryDescriptionMitigation & Precautions
Flammability Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2]Handle only in a chemical fume hood.[7] Keep away from heat, sparks, and open flames.[6] Use only non-sparking tools and explosion-proof equipment.[2] Ensure all containers and equipment are properly grounded to prevent static discharge.[7]
Reactivity Reacts violently with water, moisture, alcohols, and strong bases.[2][4] This reaction produces toxic and corrosive hydrogen chloride gas.[3][8]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[7][9] Avoid all contact with incompatible materials.[2]
Health Hazards Causes severe skin burns and serious eye damage.[5][6] Toxic if inhaled, potentially causing severe respiratory irritation.[6] Harmful if swallowed.Wear comprehensive Personal Protective Equipment (PPE) at all times. Work exclusively in a certified chemical fume hood to control vapor exposure.[2]
Mandatory Engineering and Personal Protective Controls

Adherence to the following controls is non-negotiable.

  • Engineering Controls :

    • Chemical Fume Hood : All handling and disposal procedures must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2]

    • Inert Atmosphere : For transfers and storage, a glovebox or Schlenk line is recommended to prevent contact with atmospheric moisture.[6]

    • Safety Equipment : A safety shower and eyewash station must be immediately accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch).[6][9]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[9]

    • Body Protection : Wear a flame-retardant lab coat and an impervious apron. For larger quantities, a full chemical-resistant suit may be necessary.[7]

    • Respiratory Protection : If there is any risk of exposure outside a fume hood, a full-face respirator with appropriate cartridges for acid gases and organic vapors is required.[7]

The Chemistry of Deactivation: Controlled Hydrolysis

The disposal process is, in essence, a controlled chemical reaction. Uncontrolled hydrolysis of (Dichloromethyl)(methoxy)dimethylsilane with water is dangerous:

2 (CH₃)₂Si(CHCl₂)(OCH₃) + 2 H₂O → [ (CH₃)₂Si(CHCl₂) ]₂O + 2 CH₃OH + 2 HCl (gas)

This reaction is rapid and highly exothermic, and the evolution of HCl gas can cause rapid pressure buildup and release of corrosive vapor.[3] Our goal is to slow this reaction down and simultaneously neutralize the hazardous HCl byproduct as it forms.

This is achieved by slowly adding the silane to a stirred, cold solution of a weak base, such as sodium bicarbonate, or to an alcohol like isopropanol. The alcohol reacts to form less reactive alkoxy-silanes, while the basic solution immediately neutralizes the HCl. This guide focuses on the aqueous base method as it is highly effective for terminal disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste (Dichloromethyl)(methoxy)dimethylsilane.

G cluster_spill start Waste (Dichloromethyl)(methoxy) dimethylsilane Generated spill Is it a spill? quantity Assess Quantity start->quantity spill_yes YES spill->spill_yes spill_no NO (Unused Reagent) spill->spill_no spill_proc Follow Spill Cleanup Protocol (Section 5) spill_yes->spill_proc spill_no->quantity deactivate Proceed with Deactivation SOP (Section 4) spill_proc->deactivate small_quant Small Quantity (< 100 mL) quantity->small_quant large_quant Large Quantity (> 100 mL) quantity->large_quant small_quant->deactivate contact_ehs Contact Environmental Health & Safety (EHS). DO NOT attempt deactivation. large_quant->contact_ehs package Package Neutralized Waste for Licensed Disposal deactivate->package

Caption: Disposal decision workflow for (Dichloromethyl)(methoxy)dimethylsilane.

Standard Operating Procedure (SOP) for Deactivation (<100 mL)

This protocol is for neutralizing small quantities of the chemical.

Materials:

  • (Dichloromethyl)(methoxy)dimethylsilane waste

  • Large beaker or flask (at least 10x the volume of the silane)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Sodium Bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Designated hazardous waste container

Procedure:

  • Preparation :

    • Don all required PPE and ensure you are working in a certified chemical fume hood.

    • Place the large reaction beaker in an ice bath on a magnetic stir plate.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 10 mL of silane, prepare at least 200 mL of bicarbonate solution. This large excess ensures effective heat dissipation and neutralization.

    • Begin stirring the bicarbonate solution at a moderate speed.

  • Controlled Addition :

    • Carefully draw the (Dichloromethyl)(methoxy)dimethylsilane into a pipette or load it into a dropping funnel.

    • Extremely slowly , add the silane to the stirring bicarbonate solution drop by drop. NEVER add the solution to the silane.

    • You will observe gas evolution (CO₂ from the neutralization of HCl). Maintain a slow addition rate to keep the reaction from becoming too vigorous. If foaming becomes excessive, stop the addition until it subsides.

  • Reaction and Monitoring :

    • After all the silane has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir. Continue stirring for an additional 2-4 hours.

  • Neutralization Verification :

    • Once the reaction has subsided and the mixture is at room temperature, check the pH of the aqueous layer using pH paper or a calibrated meter.

    • The pH should be between 6.0 and 8.0. If it is still acidic, slowly add more sodium bicarbonate until the pH is in the neutral range.

  • Waste Packaging :

    • Carefully transfer the entire neutralized mixture (it will contain water, salts, and polysiloxane precipitate/oils) into a designated, properly labeled hazardous waste container.

    • The label should clearly state "Neutralized (Dichloromethyl)(methoxy)dimethylsilane waste, contains polysiloxanes, methanol, and water".

    • Arrange for pickup by your institution's licensed chemical waste disposal service.[9]

Emergency Procedures for Small Spills

For spills larger than a few milliliters, evacuate the area and contact your institution's emergency response team immediately.

  • Evacuate and Ventilate : Ensure all non-essential personnel evacuate the immediate area. Ensure the fume hood is operating at maximum capacity.

  • Containment : If safe to do so, contain the spill using a dry, inert absorbent material such as dry sand, earth, or a commercial sorbent.[2] DO NOT use combustible materials like paper towels or water.

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.[2][9]

  • Deactivation : Move the sealed container into a fume hood. The contaminated absorbent material must now be deactivated. Slowly and carefully add the material in small portions to a large, stirred bicarbonate solution as described in the SOP in Section 4.

  • Decontamination : Wipe the spill area with a cloth soaked in an inert solvent (like hexane), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Final Disposal : Package the neutralized absorbent material and cleaning supplies for disposal through a licensed contractor.

References

  • Elkem.com. What are Chlorosilanes? [Online] Available at: [Link]

  • Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
  • Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
  • Wikipedia. Chlorosilane. [Online] Available at: [Link]

  • CSB.gov. Reactive Chlorosilane Byproducts, Popping Gels. [Online] Available at: [Link]

  • American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Online] Available at: [Link]

  • Gelest, Inc. DIMETHYLDIMETHOXYSILANE, 96% - Safety Data Sheet. [Online] Available at: [Link]

  • ResearchGate. (PDF) Improve Your Handling of Chlorosilanes. [Online] Available at: [Link]

  • Global Silicones Council. Global Safe Handling of Chlorosilanes. [Online] Available at: [Link]

  • Google Patents. US6086838A - Removal of silane from gas streams.
  • Hawach. Silanization vs. Other Surface Deactivation Methods Explained. [Online] Available at: [Link]

  • Scribd. Safe Handling of Chlorosilanes Guide. [Online] Available at: [Link]

  • Royal Society of Chemistry. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. [Online] Available at: [Link]

  • Pure.tue.nl. Deactivation of silica surfaces with a silanol-terminated polysiloxane; Structural characterization by inverse gas chromatography. [Online] Available at: [Link]

  • MDPI. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). [Online] Available at: [Link]

Sources

Personal protective equipment for handling (Dichloromethyl)(methoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: (Dichloromethyl)(methoxy)dimethylsilane

In synthetic chemistry and drug development, handling specialized organosilanes like (Dichloromethyl)(methoxy)dimethylsilane (CAS: 13508-56-0)[1][2] requires more than a standard safety checklist; it requires a deep mechanistic understanding of the molecule's reactivity. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with a self-validating, field-proven framework for safe operation, quenching, and disposal.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this chemical is hazardous. (Dichloromethyl)(methoxy)dimethylsilane contains two highly reactive functional domains:

  • The Methoxysilane Group (-OCH₃): Alkoxysilanes are highly susceptible to nucleophilic attack by atmospheric moisture. This hydrolysis reaction stoichiometrically releases methanol—a toxic and flammable solvent—while forming reactive silanols[3].

  • The Dichloromethyl Group (-CHCl₂): While generally stable under neutral conditions, this halogenated moiety can undergo alpha-elimination or substitution in the presence of strong bases. Furthermore, commercial silanes often contain trace chlorosilane impurities that react vigorously with ambient humidity to generate corrosive hydrogen chloride (HCl) gas[4][5].

HydrolysisPathway Silane (Dichloromethyl)(methoxy) dimethylsilane Reaction Hydrolysis Reaction Silane->Reaction Moisture Atmospheric Moisture (H2O) Moisture->Reaction Methanol Methanol Release (Toxic/Flammable) Reaction->Methanol Silanol Silanol Condensation (Particulates) Reaction->Silanol

Fig 1: Hydrolysis pathway of methoxysilanes upon exposure to atmospheric moisture.

Quantitative Hazard Thresholds (Based on Analogous Silanes): To anticipate the physical behavior of this reagent, we benchmark its properties against the broader chloromethylsilane and methoxysilane families.

ParameterValue / ThresholdMechanistic Implication
Vapor Density > 1 (Heavier than air)Vapors will settle in low areas; requires bottom-draft ventilation[4].
Flammability Highly FlammableVapors may travel to ignition sources and flash back[4][5].
Hydrolysis Byproduct Methanol (Toxic)High toxicity via inhalation/ingestion; necessitates fume hood[3].
Degradation Byproduct HCl Gas (Corrosive)Corrosive to the respiratory tract; requires acid-gas scrubbing if scaled[6].

Personal Protective Equipment (PPE) Matrix

Safety equipment must be selected based on the specific chemical permeation rates of both the parent molecule and its hydrolysis byproducts.

Protection AreaRecommended EquipmentMechanistic Justification
Hands Butyl rubber gloves (primary) or extended-cuff heavy Nitrile (secondary).Butyl rubber offers superior chemical permeation resistance against both the parent silane and the toxic methanol byproduct generated upon hydrolysis.
Eyes & Face Indirect-vent chemical splash goggles + Polycarbonate face shield.Protects against micro-droplet splashes and potential pressure-induced glassware failure if exothermic hydrolysis occurs in a closed system[7].
Body Flame-Resistant (FR) Lab Coat (e.g., Nomex) over 100% cotton clothing.The silane and its hydrolysis byproducts are flammable. Synthetic fabrics can melt to the skin during a flash fire[5].
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Mandatory to prevent inhalation of toxic methanol vapors and potential corrosive HCl gas from degradation or impurities[6].

Operational Workflow: Inert Atmosphere Handling

Because this reagent reacts with ambient moisture, it must be handled using rigorous air-free techniques (Schlenk line or glovebox). The following protocol is designed as a self-validating system.

SilaneWorkflow Start Pre-Operation: Verify PPE & Fume Hood Purge Inert Atmosphere Setup: Argon/N2 Purge (Schlenk) Start->Purge Transfer Reagent Transfer: Air-Tight Syringe/Cannula Purge->Transfer Reaction Execution: Closed System Reaction Transfer->Reaction Quench Post-Reaction: Controlled Isopropanol Quench Reaction->Quench Waste Disposal: Halogenated Waste Stream Quench->Waste

Fig 2: End-to-end inert atmosphere operational workflow for handling moisture-sensitive silanes.

Step-by-Step Handling Methodology:

  • System Purging: Flame-dry all glassware under a vacuum (< 1 Torr), then backfill with dry Argon or Nitrogen. Repeat this cycle three times.

    • Validation Check: A stable baseline pressure on the Schlenk manifold vacuum gauge indicates a truly closed, leak-free system. Do not proceed if the pressure creeps upward.

  • Septum Integrity: Cap the reagent bottle and reaction flask with high-quality rubber septa.

    • Expert Insight: Methoxysilanes degrade standard natural rubber rapidly. Use PTFE-lined silicone septa for extended exposure.

  • Syringe Transfer: Purge a gas-tight syringe with Argon three times before drawing the reagent. When transferring (Dichloromethyl)(methoxy)dimethylsilane, maintain a slight positive pressure of Argon in the reagent bottle to prevent a vacuum from drawing in ambient air.

  • Reaction Execution: Add the silane dropwise to your reaction mixture. Monitor for unexpected exotherms, which indicate unintended hydrolysis or rapid side reactions.

Quenching and Disposal Protocol

Directly adding water to unreacted (Dichloromethyl)(methoxy)dimethylsilane can result in a violent, exothermic reaction that rapidly boils off toxic methanol and HCl gas[5]. The disposal must be controlled via steric hindrance.

Step-by-Step Quenching Methodology:

  • Thermal Control: Transfer the reaction vessel or residual reagent to an ice-water bath (0°C) inside the fume hood.

  • Dilution: Dilute the residual silane with a dry, inert solvent (e.g., Toluene or THF) to a concentration of < 10% v/v. This acts as a thermal sink.

  • Sterically Hindered Solvolysis: Slowly add Isopropanol (IPA) dropwise under vigorous stirring.

    • Causality: The steric bulk of the isopropyl group slows the nucleophilic attack on the silicon center, ensuring a controlled, low-exotherm solvolysis compared to using water or methanol.

  • Final Hydrolysis: After stirring for 30 minutes with IPA, slowly add a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution dropwise. This completes the hydrolysis while simultaneously neutralizing any residual HCl gas generated from chlorosilane impurities.

    • Validation Check: The cessation of CO₂ bubbling indicates complete neutralization of acidic byproducts.

  • Waste Segregation: Transfer the quenched, biphasic mixture to a properly labeled Halogenated Organic Waste container. Do not mix with general aqueous waste due to the presence of the dichloromethyl moiety and organic solvents.

References

  • "Cas 993-00-0,Chloromethyl silane", LookChem. Available at: [Link]

  • "Hazardous Substance Fact Sheet: Chloromethylsilane", New Jersey Department of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.